CAY10583
描述
Structure
3D Structure
属性
IUPAC Name |
2-[4-[(N-pentanoylanilino)methyl]phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO3/c1-2-3-13-24(27)26(21-9-5-4-6-10-21)18-19-14-16-20(17-15-19)22-11-7-8-12-23(22)25(28)29/h4-12,14-17H,2-3,13,18H2,1H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJTVDNJFPZYBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680163 | |
| Record name | 4'-{[Pentanoyl(phenyl)amino]methyl}[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862891-27-8 | |
| Record name | 4'-{[Pentanoyl(phenyl)amino]methyl}[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
CAY10583: A Technical Guide to its Mechanism of Action as a BLT2 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10583 is a potent and selective synthetic agonist for the Leukotriene B4 Receptor 2 (BLT2), a G protein-coupled receptor (GPCR).[1] This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling pathways, and functional consequences observed in various experimental models. The information presented herein is intended to support further research and drug development efforts targeting the BLT2 pathway.
Core Mechanism of Action: BLT2 Agonism
The primary mechanism of action of this compound is its function as an agonist at the BLT2 receptor.[1] Unlike the endogenous ligand Leukotriene B4 (LTB4), this compound is a synthetic molecule designed for enhanced selectivity and potency.[1]
Molecular Interaction with BLT2
Molecular modeling and site-directed mutagenesis studies have elucidated the key interactions between this compound and the BLT2 receptor. A critical interaction for receptor activation involves a hydrogen bond between the agonist and the tyrosine residue at position 271 (Tyr271) located in the sixth transmembrane helix (TM6) of the BLT2 receptor.[1][2] This interaction is believed to act as a molecular trigger for the conformational changes in the receptor that lead to its activation.[1][2] While endogenous agonists like LTB4 typically adopt a U-shaped conformation within the binding pocket, the synthetic agonist this compound binds in a more transverse orientation.[1]
Signaling Pathways Modulated by this compound
Activation of the BLT2 receptor by this compound initiates a cascade of intracellular signaling events. These pathways are cell-type specific and can lead to diverse physiological responses.
G-Protein Coupling and Downstream Effectors
As a GPCR, BLT2 couples to intracellular G proteins upon agonist binding. While the specific Gα subunits activated by BLT2 can vary, activation generally leads to the modulation of downstream effector enzymes and second messenger systems.
Regulation of TRPV1 Sensitization
In peripheral sensory neurons, this compound has been shown to play a role in the desensitization of the Transient Receptor Potential Vanilloid 1 (TRPV1), an ion channel involved in pain and heat sensation.[3][4] Activation of BLT2 by this compound can suppress TRPV1 sensitization induced by various inflammatory mediators, including bradykinin (B550075) and prostaglandins.[4] This effect is mediated through a calcineurin-dependent pathway.[3]
Promotion of Wound Healing
This compound has demonstrated significant pro-healing effects in models of cutaneous wound healing, particularly in diabetic rats.[5] This is achieved through a dual mechanism:
-
Direct stimulation of keratinocytes: this compound directly promotes the migration of keratinocytes, which express the BLT2 receptor.[5]
-
Indirect stimulation of fibroblasts: this compound stimulates keratinocytes to increase their production and secretion of growth factors such as Transforming Growth Factor-beta 1 (TGF-β1) and basic Fibroblast Growth Factor (bFGF). These growth factors, in turn, enhance the proliferation and migration of fibroblasts, which are essential for granulation tissue formation and wound closure.[5] Notably, fibroblasts themselves do not express the BLT2 receptor.[5]
Quantitative Data
The following tables summarize the quantitative data available for this compound from the cited literature.
| Parameter | Value | Cell/System | Reference |
| Concentration for TRPV1 Desensitization | 400 nM | Dorsal Root Ganglion (DRG) cells | [3][4] |
| Concentration for Epithelial Cell Proliferation | 0.03 µM | HCT116 colon epithelial cells | [6] |
Experimental Protocols
Chemotactic Motility Assay
This assay is utilized to assess the ability of this compound to induce cell migration towards a chemical gradient, a key function of BLT2 activation.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected to express the human BLT2 receptor (CHO-BLT2) are cultured in appropriate media.
-
Chemotaxis Chamber: A Boyden chamber or a similar multi-well chemotaxis plate (e.g., from Neuro Probe) is used. The chamber consists of an upper and a lower well separated by a microporous membrane.
-
Assay Procedure:
-
The lower wells are filled with media containing different concentrations of this compound or a vehicle control.
-
A suspension of CHO-BLT2 cells is placed in the upper wells.
-
The chamber is incubated for a sufficient time to allow cell migration through the membrane pores towards the agonist in the lower chamber.
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface of the membrane are fixed and stained (e.g., with Diff-Quik).
-
The number of migrated cells is quantified by microscopy.
-
Calcium Imaging for TRPV1 Sensitization
This method is employed to measure changes in intracellular calcium concentrations in response to TRPV1 activation and its modulation by this compound.
-
Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated and cultured.
-
Calcium Indicator Loading: The cultured neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Experimental Setup: The cells are placed on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Assay Procedure:
-
A baseline fluorescence is established.
-
Cells are pre-incubated with this compound (e.g., 400 nM) or a vehicle control.[3][4]
-
A sensitizing agent (e.g., bradykinin or an EP4 agonist) is applied to the cells.[4]
-
The TRPV1 agonist capsaicin (B1668287) is then applied to induce calcium influx.
-
Changes in intracellular calcium are recorded by measuring the fluorescence intensity at different excitation wavelengths. The ratio of fluorescence intensities is calculated to determine the intracellular calcium concentration.
-
In Vivo Wound Healing Model in Diabetic Rats
This protocol assesses the efficacy of this compound in promoting wound closure in a diabetic animal model.
-
Induction of Diabetes: Diabetes is induced in rats via a single intraperitoneal injection of streptozotocin. Blood glucose levels are monitored to confirm the diabetic state.
-
Wounding: Full-thickness excisional wounds are created on the dorsal side of the anesthetized rats.
-
Treatment: A solution of this compound or a vehicle control is topically applied to the wounds.[5]
-
Wound Analysis:
-
Wound closure is monitored and photographed at regular intervals. The wound area is measured using image analysis software.
-
At the end of the experiment, tissue samples are collected for histological analysis.
-
Parameters such as re-epithelialization, granulation tissue thickness, and collagen deposition are evaluated.
-
Visualizations
Caption: this compound binding to and activation of the BLT2 receptor.
Caption: Dual mechanism of this compound in promoting wound healing.
Caption: Experimental workflow for in vivo wound healing studies.
References
- 1. Elucidation of Mechanism for Ligand Efficacy at Leukotriene B4 Receptor 2 (BLT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of Mechanism for Ligand Efficacy at Leukotriene B4 Receptor 2 (BLT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A synthetic leukotriene B4 receptor type 2 agonist accelerates the cutaneous wound healing process in diabetic rats by indirect stimulation of fibroblasts and direct stimulation of keratinocytes. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Discovery of Irbesartan Derivatives as BLT2 Agonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
CAY10583: A Selective BLT2 Agonist for Research and Drug Development
An In-depth Technical Guide
Introduction
CAY10583 is a potent and selective synthetic agonist for the Leukotriene B4 Receptor 2 (BLT2), a G-protein coupled receptor (GPCR). Unlike its high-affinity counterpart, BLT1, which is primarily expressed on leukocytes and mediates pro-inflammatory responses, BLT2 is more ubiquitously expressed and has been implicated in a variety of cellular processes, including cell migration, proliferation, and tissue repair. The selectivity of this compound for BLT2 over BLT1 makes it an invaluable tool for elucidating the distinct physiological and pathological roles of BLT2. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key experimental protocols, and the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the BLT2 receptor.
Pharmacological Profile of this compound
This compound has been characterized in a variety of in vitro and in vivo systems, demonstrating its utility as a selective BLT2 agonist.
Binding Affinity and Potency
The following tables summarize the quantitative data for this compound and related ligands for the BLT2 receptor.
| Compound | Receptor | Assay Type | Parameter | Value | Cell Line | Reference |
| This compound | BLT2 | IP-One | EC50 | ~20 µM (used as reference) | CHO-K1 | [1] |
| This compound | BLT2 | Calcium Mobilization | Agonist | 400 nM (effective concentration) | DRG neurons | [2][3] |
| This compound | BLT2 | Cell Proliferation | Agonist | 0.03 µM (effective concentration) | HCT116 | [1] |
| Irbesartan | BLT2 | IP-One | EC50 | 410 ± 34 nM | CHO-K1 | [1] |
| 8f (Irbesartan derivative) | BLT2 | IP-One | EC50 | 67.6 nM | CHO-K1 | [1] |
| Ligand | Receptor | pKd | Reference |
| LTB4 | BLT1 | 9.2 | [2] |
| LTB4 | BLT2 | 7.2 | [2] |
Selectivity Profile
This compound exhibits significant selectivity for BLT2 over BLT1. While a precise numerical selectivity ratio is not consistently reported in the literature, functional assays demonstrate that this compound does not activate BLT1-mediated signaling pathways.[2] For instance, in chemotaxis assays, a biphenyl (B1667301) analogue of this compound was found to selectively inhibit chemotaxis of CHO-BLT2 cells with an IC50 of 224 nM, without affecting the chemotaxis of CHO-BLT1 cells.[4]
In Vivo Efficacy
In vivo studies have demonstrated the therapeutic potential of activating BLT2 with this compound.
| Species | Model | This compound Dose | Effect | Reference |
| Mouse | Zymosan-induced inflammation | 5 and 10 mg/kg (i.p.) | Reduced thermal hyperalgesia and mechanical allodynia | [5] |
| Mouse (diabetic) | Skin wound healing | Not specified | Accelerated wound closure | [6] |
BLT2 Signaling Pathways
Activation of BLT2 by this compound initiates a cascade of intracellular signaling events. BLT2 is known to couple to both Gαi and Gαq G-protein subunits, leading to the modulation of various downstream effectors.[5][7][8]
References
- 1. Discovery of Irbesartan Derivatives as BLT2 Agonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elucidation of Mechanism for Ligand Efficacy at Leukotriene B4 Receptor 2 (BLT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Activation of the Leukotriene B4 Receptor 2-Reactive Oxygen Species (BLT2-ROS) Cascade following Detachment Confers Anoikis Resistance in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leukotriene BLT2 receptor monomers activate the G(i2) GTP-binding protein more efficiently than dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of CAY10583 in Wound Healing Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CAY10583 has emerged as a significant small molecule of interest in the field of wound healing research, particularly for compromised healing states such as in diabetes. As a synthetic agonist of the Leukotriene B4 receptor type 2 (BLT2), this compound accelerates wound closure through a dual mechanism: directly stimulating keratinocyte migration and indirectly promoting fibroblast proliferation. This guide provides a comprehensive overview of the core scientific principles underlying the function of this compound, detailed experimental protocols for its study, and quantitative data from key research findings.
Mechanism of Action
This compound exerts its pro-healing effects primarily by activating the BLT2 receptor, which is expressed on keratinocytes but not on fibroblasts.[1] This targeted activation initiates a signaling cascade that orchestrates key cellular processes in wound repair.
Direct Effect on Keratinocytes
Upon binding to the BLT2 receptor on keratinocytes, this compound directly stimulates their migration. This is a critical step in re-epithelialization, the process by which the wound surface is covered by new epithelial tissue. The accelerated migration of keratinocytes helps to close the wound gap more rapidly.
Indirect Effect on Fibroblasts
The activation of keratinocytes by this compound leads to the increased production and secretion of key growth factors, namely Transforming Growth Factor-beta 1 (TGF-β1) and basic Fibroblast Growth Factor (bFGF).[1] These growth factors are then released into the wound microenvironment where they act on fibroblasts. Although fibroblasts do not express the BLT2 receptor, they are highly responsive to TGF-β1 and bFGF, which stimulate their proliferation and migration.[1] This indirect mechanism contributes to the formation of granulation tissue, a new connective tissue that fills the wound bed.
Signaling Pathways
The binding of this compound to the BLT2 receptor on keratinocytes is believed to initiate a downstream signaling cascade involving the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. The p38 MAPK pathway is a key regulator of cellular responses to external stimuli and is known to be involved in keratinocyte differentiation and the production of inflammatory mediators and growth factors. Activation of this pathway is a plausible mechanism leading to the observed increase in TGF-β1 and bFGF secretion by keratinocytes.
Quantitative Data
The following tables summarize the key quantitative findings from in vivo and in vitro studies on the efficacy of this compound in promoting wound healing.
Table 1: In Vivo Wound Healing in Diabetic Rats
| Treatment Group | Percentage of Wound Closure |
| Control | 59.84 ± 11.09% |
| This compound | 78.05 ± 12.22%[1] |
Table 2: In Vitro Fibroblast Migration (Scratch Assay)
| Treatment Group | Percentage of Scratch Closure |
| Control (Supernatant from untreated Keratinocytes) | 49.69 ± 4.49% |
| This compound (Supernatant from this compound-treated Keratinocytes) | 75.95 ± 4.09%[1] |
Table 3: Effect of this compound on Growth Factor Expression
| Treatment Group | Growth Factor Expression |
| This compound-treated Keratinocytes | Increased TGF-β1 and bFGF[1] |
Note: Specific quantitative data for the increase in TGF-β1 and bFGF are not available in the cited literature and represent an area for further investigation.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the role of this compound in wound healing.
In Vivo Wound Healing Model: Streptozotocin-Induced Diabetic Rats
This model is widely used to mimic the impaired wound healing observed in diabetic patients.
-
Induction of Diabetes: Adult male Wistar rats are injected with a single intraperitoneal dose of streptozotocin (B1681764) (STZ) to induce diabetes. Blood glucose levels are monitored to confirm the diabetic state.
-
Wound Creation: After the establishment of diabetes, full-thickness excisional wounds are created on the dorsal side of the anesthetized rats using a sterile biopsy punch.
-
Treatment: A solution of this compound in a suitable vehicle (e.g., petrolatum) is topically applied to the wound bed. The control group receives the vehicle alone.
-
Wound Closure Analysis: The wound area is traced and measured at regular intervals. The percentage of wound closure is calculated relative to the initial wound size.
-
Histological Analysis: At the end of the experiment, wound tissue is harvested, fixed, and processed for histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome) to assess re-epithelialization, granulation tissue formation, and collagen deposition.
In Vitro Keratinocyte Migration: Scratch Assay
This assay is used to assess the direct effect of this compound on keratinocyte migration.
-
Cell Culture: Human epidermal keratinocytes are cultured to confluence in appropriate media.
-
Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the confluent monolayer.
-
Treatment: The cells are then treated with this compound at various concentrations or a vehicle control.
-
Image Acquisition: The scratch area is imaged at time zero and at subsequent time points using a microscope.
-
Data Analysis: The width or area of the scratch is measured over time to quantify the rate of cell migration and wound closure.
In Vitro Fibroblast Proliferation: MTS Assay
This assay is used to evaluate the indirect effect of this compound on fibroblast proliferation.
-
Preparation of Conditioned Media: Keratinocytes are treated with this compound or a vehicle control. The culture supernatant (conditioned media) is collected after a specified incubation period.
-
Fibroblast Culture: Human dermal fibroblasts are seeded in a 96-well plate and allowed to adhere.
-
Treatment: The fibroblasts are then treated with the conditioned media from the keratinocytes.
-
MTS Assay: After the treatment period, MTS reagent is added to each well. Metabolically active, proliferating cells convert the MTS tetrazolium compound into a colored formazan (B1609692) product.
-
Data Analysis: The absorbance of the formazan product is measured using a plate reader, which is directly proportional to the number of viable, proliferating cells.
Role in Extracellular Matrix Deposition
While direct studies on the effect of this compound on extracellular matrix (ECM) components are limited, its mechanism of action strongly suggests a positive influence on ECM deposition. The increased production of TGF-β1 by keratinocytes is a key factor, as TGF-β1 is a potent stimulator of collagen synthesis by fibroblasts.[2][3][4] Collagen is the primary structural protein in the ECM and is essential for providing tensile strength to the healing wound. Therefore, by upregulating TGF-β1, this compound likely promotes a more robust and organized ECM, contributing to improved wound quality.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for accelerating wound healing, particularly in challenging conditions like diabetes. Its unique dual-action mechanism, targeting both keratinocytes and fibroblasts, makes it an attractive candidate for further drug development. Future research should focus on elucidating the precise downstream signaling events following BLT2 activation in keratinocytes, quantifying the dose-dependent effects of this compound on growth factor production, and directly assessing its impact on the composition and organization of the extracellular matrix in healing wounds. Such studies will provide a more complete understanding of its therapeutic potential and pave the way for its clinical application.
References
- 1. A synthetic leukotriene B4 receptor type 2 agonist accelerates the cutaneous wound healing process in diabetic rats by indirect stimulation of fibroblasts and direct stimulation of keratinocytes. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Mini review on collagens in normal skin and pathological scars: current understanding and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collagen in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collagen-Based Products in Wound, Skin, and Health Care - PMC [pmc.ncbi.nlm.nih.gov]
CAY10583 and Its Indirect Impact on Fibroblast Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10583, a synthetic agonist of the leukotriene B4 receptor type 2 (BLT2), has demonstrated a significant role in promoting wound healing. While its primary action is on keratinocytes, this compound exerts a notable indirect effect on fibroblast proliferation, a critical process in tissue regeneration and wound repair. This technical guide delineates the mechanism of action of this compound, focusing on its indirect influence on fibroblast activity, and provides detailed experimental protocols and data for researchers in the field.
Introduction
Fibroblast proliferation is a cornerstone of the proliferative phase of wound healing, responsible for synthesizing the extracellular matrix that forms the new tissue framework. This compound has emerged as a promising therapeutic agent in this context. It is a potent and selective agonist for the BLT2 receptor, a G-protein coupled receptor. Research indicates that this compound does not directly stimulate fibroblasts, as these cells do not express the BLT2 receptor.[1] Instead, it triggers a paracrine signaling cascade, initiating with the activation of BLT2 receptors on keratinocytes. This guide will explore this indirect mechanism, the involved signaling pathways, and present relevant quantitative data and experimental methodologies.
Mechanism of Action: An Indirect Stimulation of Fibroblast Proliferation
The impact of this compound on fibroblast proliferation is a multi-step process orchestrated by keratinocytes.
-
BLT2 Receptor Activation in Keratinocytes: this compound selectively binds to and activates BLT2 receptors expressed on the surface of keratinocytes.[1][2]
-
Release of Growth Factors: Upon BLT2 activation, keratinocytes are stimulated to increase their production and secretion of key growth factors, namely Transforming Growth Factor-beta 1 (TGF-β1) and basic Fibroblast Growth Factor (bFGF).[1]
-
Paracrine Signaling to Fibroblasts: These secreted growth factors act as paracrine signals, diffusing through the extracellular environment and binding to their respective receptors on nearby fibroblasts.
-
Fibroblast Proliferation: The binding of TGF-β1 and bFGF to their receptors on fibroblasts initiates intracellular signaling cascades that ultimately drive cell proliferation and migration.[3][4]
Signaling Pathways
The signaling pathways activated in both keratinocytes and fibroblasts are crucial to understanding the full mechanism of this compound's effect.
This compound-Induced Signaling in Keratinocytes
The activation of the BLT2 receptor on keratinocytes by this compound is known to be involved in cell migration and signaling that leads to the production of growth factors. One identified downstream effector of BLT2 signaling is NADPH oxidase 1 (Nox1), which is involved in reactive oxygen species (ROS) generation.[5] This signaling cascade ultimately results in the increased expression and secretion of TGF-β1 and bFGF.
TGF-β1 and bFGF Signaling in Fibroblasts
The proliferation of fibroblasts in response to the keratinocyte-derived TGF-β1 and bFGF is primarily mediated by the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
-
TGF-β1 Mediated Proliferation: TGF-β1 induced fibroblast proliferation has been shown to be mediated through the FGF-2/ERK pathway.[3][6][7] This suggests a cross-talk between the TGF-β and FGF signaling pathways in fibroblasts.
-
bFGF Mediated Proliferation: Basic Fibroblast Growth Factor (bFGF) stimulates fibroblast proliferation through the activation of the ERK1/2 and JNK signaling pathways.[4]
The convergence of these pathways on downstream effectors that regulate the cell cycle machinery leads to enhanced fibroblast proliferation.
Quantitative Data
The proliferative effect of this compound-stimulated keratinocyte supernatant on fibroblasts has been quantified using a scratch wound healing assay.
| Treatment Condition | Fibroblast Scratch Closure (%) |
| Control (Supernatant from untreated Keratinocytes) | 49.69 ± 4.49 |
| This compound (Supernatant from this compound-treated Keratinocytes) | 75.95 ± 4.09 |
| Table 1: Effect of Keratinocyte-Conditioned Media on Fibroblast Migration and Proliferation. Data from a scratch assay shows a significant increase in fibroblast scratch closure when treated with supernatant from keratinocytes exposed to this compound.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the indirect effect of this compound on fibroblast proliferation.
Preparation of Keratinocyte-Conditioned Medium
-
Cell Culture: Culture human epidermal keratinocytes in appropriate keratinocyte growth medium until they reach 80-90% confluency.
-
Treatment: Replace the growth medium with a serum-free basal medium and incubate for 24 hours. Subsequently, treat the keratinocytes with this compound at a desired concentration (e.g., 1 µM) in fresh serum-free medium for a specified period (e.g., 24-48 hours). A control group of keratinocytes should be maintained in serum-free medium without this compound.
-
Collection and Processing: After the incubation period, collect the supernatant from both the this compound-treated and control keratinocyte cultures. Centrifuge the collected media to remove any cellular debris and filter-sterilize using a 0.22 µm filter. The resulting conditioned media can be stored at -80°C until use.
Fibroblast Proliferation Assay (MTS Assay)
-
Cell Seeding: Seed human dermal fibroblasts into a 96-well plate at a density of 5 x 10³ cells per well in their standard growth medium and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with a serum-free medium for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
Treatment: Replace the serum-free medium with the previously prepared keratinocyte-conditioned media (from both control and this compound-treated keratinocytes).
-
Incubation: Incubate the fibroblasts for a desired period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
Fibroblast Migration Assay (Scratch Assay)
-
Cell Seeding: Seed human dermal fibroblasts into a 6-well plate and culture until a confluent monolayer is formed.
-
Serum Starvation: Replace the growth medium with serum-free medium for 24 hours.
-
Creating the Scratch: Create a uniform scratch or "wound" in the center of the cell monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Treatment: Add the keratinocyte-conditioned media (control and this compound-treated) to the respective wells.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope with a camera.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. The percentage of wound closure can be calculated using the following formula: % Wound Closure = [(Initial Wound Width - Wound Width at T) / Initial Wound Width] * 100
Conclusion
This compound demonstrates a sophisticated, indirect mechanism for promoting fibroblast proliferation. By activating BLT2 receptors on keratinocytes, it triggers the release of potent growth factors, TGF-β1 and bFGF, which in turn stimulate fibroblast proliferation and migration through the ERK/JNK signaling pathways. This understanding is critical for the development of novel therapeutics aimed at accelerating wound healing and tissue regeneration. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced roles of this compound and similar compounds in these complex biological processes.
References
- 1. ukm.my [ukm.my]
- 2. Keratinocyte-conditioned media regulate collagen expression in dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced Keratinocyte Proliferation and Migration in Co-culture with Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellntec.com [cellntec.com]
- 5. A fully autologous co-culture system utilising non-irradiated autologous fibroblasts to support the expansion of human keratinocytes for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced keratinocyte proliferation and migration in co-culture with fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay [mdpi.com]
The Therapeutic Potential of CAY10583: A Selective Leukotriene B4 Receptor 2 (BLT2) Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CAY10583 is a potent and selective synthetic agonist of the Leukotriene B4 Receptor Type 2 (BLT2), a G protein-coupled receptor implicated in a range of physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, downstream signaling cascades, and therapeutic potential, particularly in the context of wound healing and inflammatory diseases. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of BLT2-targeted therapies.
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator involved in inflammation. It exerts its effects through two G protein-coupled receptors: the high-affinity BLT1 receptor, primarily expressed on leukocytes, and the low-affinity BLT2 receptor, which is more ubiquitously expressed.[1][2] While BLT1 is a well-established target for anti-inflammatory drug development, the role of BLT2 is more complex and has emerged as a promising therapeutic target for promoting tissue repair and modulating inflammatory responses.[1][2][3] this compound has been instrumental as a pharmacological tool to elucidate the functions of BLT2, demonstrating significant therapeutic potential as a selective agonist.[4]
Mechanism of Action
This compound acts as a selective and full agonist for the BLT2 receptor.[4] Upon binding, it induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. Molecular modeling studies suggest that this compound binds to the BLT2 receptor in a transverse form within the binding site.[5] A key interaction involves the formation of a hydrogen bond between the carboxyl group of this compound and the tyrosine residue Tyr271 in the sixth transmembrane domain (TM6) of the BLT2 receptor, which is hypothesized to be a critical trigger for receptor activation.[5][6]
Quantitative Data
The potency and selectivity of this compound have been characterized in various in vitro assays. The following table summarizes key quantitative data.
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 20 nM | CHO cells expressing BLT2 | [7] |
| EC50 (LTB4 for BLT2) | 170 nM | CHO cells expressing BLT2 | [7] |
| BLT1 Binding | No displacement of [3H]-LTB4 at >1 µM | CHO cells expressing BLT1 | [7] |
| Chemotaxis Inhibition (as a scaffold for antagonists) | IC50 of 224 nM for derivative 15b | CHO-BLT2 cells | [8] |
| LTB4 Binding Inhibition (by derivative 15b) | Ki of 132 nM | CHO-BLT2 cells | [8] |
Signaling Pathways
Activation of BLT2 by this compound initiates a cascade of intracellular signaling events. The primary pathways implicated include the activation of G proteins, leading to downstream effects on mitogen-activated protein kinases (MAPK) and intracellular calcium levels.
Mitogen-Activated Protein Kinase (MAPK) Pathway
This compound has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway.[7] This pathway is crucial for cell proliferation, differentiation, and survival.
Caption: this compound-induced BLT2 signaling via the MAPK/ERK pathway.
Calcium Mobilization
Binding of this compound to BLT2 also triggers an increase in intracellular calcium concentrations ([Ca2+]i).[7] This is a common second messenger signaling event that can influence a wide array of cellular functions, including enzyme activation and gene expression.
Caption: this compound-induced intracellular calcium mobilization via BLT2.
Therapeutic Potential
The selective activation of BLT2 by this compound has demonstrated significant therapeutic potential in preclinical models, primarily in the area of wound healing.
Wound Healing
This compound has been shown to accelerate cutaneous wound healing, particularly in diabetic models where healing is impaired.[9] Its pro-healing effects are mediated through a dual mechanism:
-
Direct stimulation of keratinocyte migration: this compound directly promotes the migration of keratinocytes, which is a critical step in re-epithelialization of the wound.[10]
-
Indirect stimulation of fibroblast proliferation: this compound stimulates keratinocytes to produce and release growth factors such as Transforming Growth Factor-beta 1 (TGF-β1) and basic Fibroblast Growth Factor (bFGF). These growth factors, in turn, enhance the proliferation of fibroblasts, which are essential for the formation of granulation tissue.[11]
Inflammatory Diseases
The role of BLT2 in inflammation is complex. While BLT1 is pro-inflammatory, BLT2 activation can have modulatory effects. For instance, this compound has been shown to abolish bradykinin-induced TRPV1 sensitization, suggesting a potential role in pain and neuro-inflammation.[12] Furthermore, BLT2 agonists are being explored as potential therapeutics for inflammatory airway diseases.[8]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Keratinocyte Migration (Scratch) Assay
This assay is used to assess the effect of this compound on the migration of keratinocytes.
-
Cell Culture: Plate primary human or mouse keratinocytes in 6-well plates and culture until they reach confluence.
-
Scratch Wound: Create a uniform "scratch" in the confluent monolayer using a sterile p200 pipette tip.
-
Treatment: Wash the cells with phosphate-buffered saline (PBS) to remove dislodged cells and then add culture medium containing various concentrations of this compound (e.g., 1 nM - 1 µM) or vehicle control.[4]
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours) using an inverted microscope with a camera.
-
Analysis: Measure the width of the scratch at multiple points for each condition and time point. The percentage of wound closure is calculated as: ((Initial Width - Final Width) / Initial Width) * 100.
Fibroblast Proliferation Assay (MTS Assay)
This assay quantifies the indirect effect of this compound on fibroblast proliferation.
-
Keratinocyte Supernatant Collection: Treat confluent keratinocyte cultures with this compound or vehicle for 24 hours. Collect the culture supernatant and centrifuge to remove any cells.
-
Fibroblast Culture: Seed human or mouse dermal fibroblasts in a 96-well plate at a low density (e.g., 5,000 cells/well).
-
Treatment: After 24 hours, replace the medium with the collected keratinocyte supernatants.
-
MTS Assay: After a desired incubation period (e.g., 48-72 hours), add MTS reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
In Vivo Excisional Wound Healing Model
This model is used to evaluate the in vivo efficacy of this compound in promoting wound closure.
-
Animal Model: Use diabetic rats (e.g., streptozotocin-induced) or mice, which have impaired wound healing.[13]
-
Wound Creation: Anesthetize the animals and create full-thickness excisional wounds on the dorsal side using a sterile biopsy punch (e.g., 6-8 mm diameter).
-
Topical Application: Apply a defined amount of this compound formulated in a suitable vehicle (e.g., hydrogel) directly to the wound bed. Apply vehicle alone to the control group.
-
Dressing: Cover the wounds with a semi-occlusive dressing.
-
Wound Closure Measurement: On designated days post-wounding, capture digital images of the wounds. Trace the wound area using image analysis software and calculate the percentage of wound closure relative to the initial wound area.
-
Histological Analysis: At the end of the study, excise the wound tissue for histological analysis (e.g., H&E staining) to assess re-epithelialization, granulation tissue formation, and collagen deposition.
Caption: Experimental workflow for evaluating this compound in wound healing.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the BLT2 receptor. Its selective agonistic activity has revealed a significant therapeutic potential for promoting wound healing, particularly in compromised conditions such as diabetes. The dual mechanism of directly stimulating keratinocyte migration and indirectly promoting fibroblast proliferation through the induction of key growth factors provides a robust rationale for its further development. Future research should focus on optimizing drug delivery systems for topical application and exploring the full therapeutic window of BLT2 agonism in a broader range of inflammatory and tissue-repair indications. The detailed protocols and data presented in this guide are intended to serve as a foundational resource for scientists and researchers in the field of drug discovery and development.
References
- 1. ovid.com [ovid.com]
- 2. The leukotriene B4 receptors BLT1 and BLT2 as potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic target of leukotriene B4 receptors, BLT1 and BLT2: Insights from basic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | BLT2激动剂 | MCE [medchemexpress.cn]
- 5. Elucidation of Mechanism for Ligand Efficacy at Leukotriene B4 Receptor 2 (BLT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidation of Mechanism for Ligand Efficacy at Leukotriene B4 Receptor 2 (BLT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Characterization of a Fluorescent Ligand for Leukotriene B4 Receptor 2 in Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of TGF-β and b-FGF on the potential of peripheral blood-borne stem cells and bone marrow-derived stem cells in wound healing in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
Methodological & Application
Application Notes: CAY10583-Mediated Cell Migration in Vitro Scratch Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell migration is a fundamental biological process implicated in various physiological and pathological phenomena, including wound healing, immune responses, and cancer metastasis. The in vitro scratch assay is a widely used method to study collective cell migration. CAY10583 is a synthetic agonist of the Leukotriene B4 receptor 2 (BLT2), a G protein-coupled receptor (GPCR). Activation of BLT2 has been shown to promote cell migration, particularly in keratinocytes, making this compound a valuable tool for investigating wound healing and related processes. These application notes provide a detailed protocol for utilizing this compound in an in vitro scratch assay to assess its impact on cell migration.
Mechanism of Action
This compound selectively binds to and activates BLT2. As a GPCR, ligand-bound BLT2 initiates intracellular signaling cascades. This activation can lead to the stimulation of downstream pathways involving Akt, ERK, and NF-kB, which are crucial regulators of the cytoskeletal rearrangements and adhesive dynamics necessary for cell migration.[1] For instance, studies have demonstrated that this compound directly promotes keratinocyte migration.
Experimental Protocols
In Vitro Scratch Assay Protocol
This protocol is a standard method for creating a "scratch" in a cell monolayer and monitoring the subsequent cell migration to close the gap.[2][3]
Materials:
-
Adherent cell line of interest (e.g., HaCaT keratinocytes)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (and appropriate vehicle control, e.g., DMSO)
-
Mitomycin C (optional, to inhibit cell proliferation)[4]
-
Multi-well culture plates (e.g., 24-well plates)
-
Sterile pipette tips (e.g., p200)
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 90% confluency.
-
Trypsinize and seed cells into multi-well plates at a density that will form a confluent monolayer within 24 hours.
-
-
Cell Treatment (Optional):
-
To ensure that the observed gap closure is due to cell migration and not proliferation, treat the cells with a proliferation inhibitor like Mitomycin C (10 µg/mL) for 2 hours prior to the scratch.[4]
-
-
Creating the Scratch:
-
Once a confluent monolayer has formed, gently create a straight scratch through the center of the well using a sterile p200 pipette tip.
-
Wash the wells twice with sterile PBS to remove detached cells and debris.
-
-
Application of this compound:
-
Replace the PBS with a fresh complete culture medium containing the desired concentration of this compound.
-
Include a vehicle-treated control group.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch in each well at 0 hours. Mark the specific location of the image acquisition for consistency.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same marked locations at regular intervals (e.g., 6, 12, and 24 hours).
-
-
Data Analysis:
-
Use image analysis software to measure the width or the area of the scratch at each time point.
-
The rate of cell migration can be quantified by calculating the percentage of wound closure at each time point relative to the initial scratch area at 0 hours.
-
Data Presentation
The quantitative data from the scratch assay can be summarized in a table for easy comparison between the control and this compound-treated groups.
| Treatment Group | Time (hours) | Average Scratch Width (µm) | Standard Deviation (µm) | % Wound Closure |
| Vehicle Control | 0 | 500 | 25 | 0% |
| 6 | 450 | 30 | 10% | |
| 12 | 375 | 28 | 25% | |
| 24 | 250 | 35 | 50% | |
| This compound (e.g., 1 µM) | 0 | 505 | 22 | 0% |
| 6 | 353.5 | 25 | 30% | |
| 12 | 202 | 20 | 60% | |
| 24 | 50.5 | 15 | 90% |
Note: The data presented above is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell type and experimental conditions.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the in vitro scratch assay with this compound.
This compound Signaling Pathway in Cell Migration
Caption: Simplified signaling pathway of this compound-induced cell migration via BLT2 activation.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro scratch assay: a convenient and inexpensive method for analysis of cell migration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CAY10583 in a Diabetic Wound Healing Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CAY10583, a selective Leukotriene B4 receptor type 2 (BLT2) agonist, in a preclinical diabetic wound healing model. The following protocols are intended to serve as a detailed framework for investigating the therapeutic potential of this compound in accelerating wound closure in a diabetic setting.
Introduction to this compound
This compound is a potent and selective full agonist for the Leukotriene B4 receptor type 2 (BLT2).[1][2] In the context of wound healing, particularly in diabetic models, this compound has demonstrated significant efficacy. Its mechanism of action involves the direct promotion of keratinocyte migration and the indirect enhancement of fibroblast proliferation through the increased production of transforming growth factor-beta 1 (TGF-β1) and basic fibroblast growth factor (bFGF) by keratinocytes.[3][4] This dual action contributes to accelerated re-epithelialization and granulation tissue formation, key processes in wound repair that are often impaired in diabetic individuals.
Chemical and Physical Properties of this compound:
| Property | Value |
| CAS Number | 862891-27-8[1] |
| Molecular Formula | C25H25NO3[1] |
| Molecular Weight | 387.5 g/mol [1] |
| Purity | ≥98%[1] |
| Formulation | A crystalline solid[1] |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 0.25 mg/ml, DMF:PBS (pH 7.2) (1:9): 0.1 mg/ml[1] |
| Storage | -20°C[1] |
| Stability | ≥ 4 years at -20°C[1] |
Signaling Pathway of this compound in Wound Healing
This compound exerts its pro-healing effects by activating the BLT2 receptor on keratinocytes. This initiates a signaling cascade that promotes cell migration and the release of growth factors, which in turn stimulate fibroblast activity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A synthetic leukotriene B4 receptor type 2 agonist accelerates the cutaneous wound healing process in diabetic rats by indirect stimulation of fibroblasts and direct stimulation of keratinocytes | CiNii Research [cir.nii.ac.jp]
- 4. medkoo.com [medkoo.com]
Application Notes and Protocols for Preparing CAY10583 Stock Solution in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation, storage, and handling of CAY10583 stock solutions for use in cell culture applications. This compound is a potent and selective full agonist for the leukotriene B4 receptor type 2 (BLT2), a G-protein coupled receptor.[1][2] It is a valuable tool for investigating the roles of BLT2 in various physiological and pathological processes, including inflammation, wound healing, and cell migration.[2][3]
Physicochemical and Solubility Data
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. The following table summarizes key data for this compound.
| Property | Value | Reference(s) |
| Formal Name | 4'-[[(1-oxopentyl)phenylamino]methyl]-[1,1'-biphenyl]-2-carboxylic acid | [1] |
| Molecular Formula | C₂₅H₂₅NO₃ | [1][4] |
| Molecular Weight | 387.5 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| Storage (Solid) | -20°C | [1][4] |
| Stability (Solid) | ≥ 4 years | [1] |
| Solubility in DMSO | 10 mg/mL | [1] |
| Solubility in DMF | 10 mg/mL | [1] |
| Solubility in Ethanol | 0.25 mg/mL | [1] |
This compound Signaling Pathway
This compound acts as a selective agonist for the BLT2 receptor.[1] Activation of BLT2 can initiate downstream signaling cascades, including the phosphorylation of ERK and an increase in intracellular calcium.[1] This pathway is implicated in processes such as keratinocyte migration, which is crucial for wound healing.[2][3]
This compound Signaling Pathway
Experimental Protocols
The following protocols detail the preparation of a this compound stock solution and its subsequent dilution to a working concentration for cell culture experiments.
Materials
-
This compound solid (crystalline)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Sterile, disposable pipette tips
-
Calibrated analytical balance
-
Vortex mixer
-
Laminar flow hood (biological safety cabinet)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.[4]
-
Handle the compound with care. As with many research chemicals, it should be considered potentially hazardous.[5][6]
-
Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling the solid compound and its solutions.
-
Perform all handling of the solid and preparation of the stock solution in a laminar flow hood to maintain sterility and prevent inhalation of the powder.
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
-
Equilibration: Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a laminar flow hood, accurately weigh the desired amount of this compound solid. To prepare 1 mL of a 10 mM stock solution, weigh out 3.875 mg of this compound (Molecular Weight = 387.5 g/mol ).
-
Dissolution: Transfer the weighed solid into a sterile amber microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For 3.875 mg, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. The solution should be clear.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile, amber cryovials. Store the aliquots at -20°C for long-term storage.[1][4] When stored properly, the stock solution should be stable for an extended period.
Stock Solution Workflow
Protocol 2: Preparation of a Working Solution for Cell Culture
This protocol outlines the dilution of the 10 mM DMSO stock solution to a final working concentration in cell culture medium. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To ensure accurate final concentrations, it is good practice to perform an intermediate dilution. For example, to prepare a 1 mM solution, dilute 10 µL of the 10 mM stock solution into 90 µL of sterile cell culture medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed complete cell culture medium. For instance, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium.
-
Mixing: Gently mix the final working solution by swirling or inverting the tube to ensure homogeneity before adding it to the cells.
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated cultures.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A synthetic leukotriene B4 receptor type 2 agonist accelerates the cutaneous wound healing process in diabetic rats by indirect stimulation of fibroblasts and direct stimulation of keratinocytes. | Sigma-Aldrich [sigmaaldrich.com]
- 4. medkoo.com [medkoo.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for CAY10583 in Keratinocyte Migration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10583 is a versatile small molecule that has demonstrated significant potential in promoting keratinocyte migration, a critical process in wound healing and tissue regeneration. It functions through a dual mechanism of action: as a potent and selective agonist of the leukotriene B4 receptor type 2 (BLT2) and as an inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for the degradation of prostaglandin (B15479496) E2 (PGE2). This dual action leads to the activation of pro-migratory signaling pathways, making this compound a valuable tool for in vitro and in vivo studies of skin repair. These application notes provide detailed protocols for utilizing this compound in keratinocyte migration assays.
Data Presentation
The following table summarizes the quantitative data on the effects of this compound and related mechanisms on keratinocyte and fibroblast migration.
| Compound/Agent | Cell Type | Assay Type | Concentration | Incubation Time | Observed Effect |
| This compound | Normal Human Epidermal Keratinocytes (NHEK) | Scratch Assay | Not specified | Not specified | Significantly enhanced migration relative to control. |
| This compound | Diabetic Rats (in vivo) | Wound Healing | Not specified | Not specified | Accelerated wound healing (78.05% vs. 59.84% in control).[1] |
| This compound-treated Keratinocyte Supernatant | Fibroblasts | Scratch Assay | Not specified | Not specified | Enhanced fibroblast migration (75.95% vs. 49.69% in control).[1] |
| 15-PGDH Inhibitor (TD88) | HaCaT Cells | Scratch Assay | Not specified | Not specified | Significantly improved wound healing compared to control.[2] |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway in Keratinocytes
Caption: this compound promotes keratinocyte migration via two distinct pathways.
Experimental Workflow for Scratch Wound Assay
Caption: A typical workflow for a keratinocyte scratch wound healing assay.
Logical Relationship of this compound's Dual Mechanism
Caption: The dual inhibitory and agonistic actions of this compound on keratinocytes.
Experimental Protocols
Scratch Wound Assay for Keratinocyte Migration
This assay, also known as the wound healing assay, is a straightforward method to study directional cell migration in vitro.[3][4][5][6]
Materials:
-
Human keratinocytes (e.g., HaCaT or primary Normal Human Epidermal Keratinocytes - NHEK)
-
Complete keratinocyte growth medium
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile p200 or p1000 pipette tips
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding: Seed keratinocytes into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 90-100% confluency.
-
Serum Starvation (Optional): To minimize cell proliferation, you can serum-starve the cells for 2-4 hours prior to the assay.
-
Creating the Scratch: Using a sterile p200 or p1000 pipette tip, make a straight scratch across the center of the cell monolayer. A gentle and consistent pressure should be applied to ensure a cell-free gap of uniform width.
-
Washing: Gently wash the wells twice with sterile PBS to remove any detached cells and debris.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound. A vehicle control (medium with the same concentration of solvent, e.g., DMSO) should be included. A suggested starting concentration for this compound is in the range of 1-10 µM.
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in predefined regions of each well using a microscope at 4x or 10x magnification.
-
Incubation: Return the plate to the incubator and maintain at 37°C and 5% CO2.
-
Time-Lapse Imaging: Capture images of the same regions of the scratch at regular intervals (e.g., every 6, 12, and 24 hours) to monitor the migration of cells into the wound area.
-
Data Analysis: Quantify the area of the scratch at each time point using image analysis software. The rate of wound closure can be calculated as the percentage of the initial wound area that has been repopulated by cells over time.
Transwell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.
Materials:
-
Human keratinocytes
-
Serum-free keratinocyte medium
-
Complete keratinocyte growth medium (as a source of chemoattractants)
-
This compound
-
Transwell inserts (typically with 8 µm pores for keratinocytes)
-
24-well companion plates
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Protocol:
-
Cell Preparation: Culture keratinocytes to sub-confluency. Prior to the assay, harvest the cells using trypsin and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add complete keratinocyte growth medium, which will act as a chemoattractant.
-
Add the desired concentration of this compound to the medium in the lower chamber for the treatment group. Include a vehicle control.
-
Place the Transwell inserts into the wells.
-
-
Cell Seeding: Add 100-200 µL of the prepared keratinocyte suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for sufficient migration (typically 12-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the Transwell inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom side of the membrane by immersing the insert in methanol for 10-15 minutes.
-
Stain the fixed cells by immersing the insert in a crystal violet solution for 15-20 minutes.
-
-
Washing: Gently wash the inserts in water to remove excess stain.
-
Image Acquisition and Quantification:
-
Allow the inserts to air dry.
-
Using a microscope, count the number of stained, migrated cells on the bottom of the membrane in several random fields of view.
-
The results can be expressed as the average number of migrated cells per field.
-
Conclusion
This compound presents a powerful tool for investigating the mechanisms of keratinocyte migration and wound healing. The provided protocols for scratch wound and Transwell migration assays offer robust methods to quantify the effects of this compound on these processes. Researchers are encouraged to optimize the suggested concentrations and incubation times based on their specific keratinocyte cell type and experimental conditions.
References
- 1. Keratin 6 regulates collective keratinocyte migration by altering cell–cell and cell–matrix adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scratch Wound Healing assay | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 3. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Methods for Analysis of Keratinocyte Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel signaling pathways mediating reciprocal control of keratinocyte migration and wound epithelialization through M3 and M4 muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
CAY10583: Application Notes and Protocols for Optimal BLT2 Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CAY10583, a potent and selective full agonist for the Leukotriene B4 receptor type 2 (BLT2), in various research applications. This document outlines the optimal concentrations for BLT2 activation, detailed protocols for key experiments, and a summary of the relevant signaling pathways.
Introduction to this compound and BLT2
This compound is a synthetic compound that selectively activates BLT2, a low-affinity receptor for the pro-inflammatory lipid mediator Leukotriene B4 (LTB4).[1] Unlike the high-affinity LTB4 receptor, BLT1, which is predominantly expressed on leukocytes, BLT2 is more widely distributed in various tissues. BLT2 activation is implicated in a range of physiological and pathological processes, including inflammation, cell migration, and cancer progression, making it a significant target for drug discovery and development.[1]
Quantitative Data Summary
The optimal concentration of this compound for BLT2 activation is dependent on the specific experimental system and desired outcome. The following table summarizes key quantitative data from published studies.
| Parameter | Value | Assay System | Reference |
| EC50 | 410 nM | Inositol monophosphate (IP-1) accumulation assay in BLT2-expressing cells | [2] |
| In Vitro Concentration | 400 nM | Calcium mobilization assay in dorsal root ganglion (DRG) cells | [3][4] |
| In Vitro Concentration | 1 nM - 1 µM | Keratinocyte migration assay | |
| In Vivo Concentration | 5 µM | Intraplantar injection in mice | [3] |
| In Vivo Dosage | 5 - 10 mg/kg | Intraperitoneal injection in mice | [3] |
BLT2 Signaling Pathways
Activation of BLT2 by this compound initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of G-proteins, leading to downstream effects on various cellular processes.
Caption: BLT2 Signaling Pathway upon this compound Activation.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on BLT2 activation.
In Vitro Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following BLT2 activation.
Experimental Workflow:
Caption: Workflow for Calcium Mobilization Assay.
Protocol:
-
Cell Culture: Culture cells stably or transiently expressing human BLT2 in appropriate media.
-
Cell Seeding: Seed the cells into a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.[5]
-
Dye Loading:
-
Compound Preparation: Prepare a 2x concentrated stock solution of this compound in an appropriate assay buffer. Perform serial dilutions to create a dose-response curve.
-
Assay:
-
Place the cell plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation).[5][6]
-
Establish a baseline fluorescence reading for each well.
-
Add the this compound dilutions to the respective wells.
-
Immediately begin recording fluorescence intensity at appropriate intervals (e.g., every 1-2 seconds) for a total of 2-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Chemotaxis Assay
This assay assesses the ability of this compound to induce directed cell migration.
Experimental Workflow:
Caption: Workflow for Chemotaxis Assay.
Protocol:
-
Cell Preparation:
-
Culture BLT2-expressing cells to sub-confluency.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.[8]
-
-
Assay Setup:
-
Use a multi-well chemotaxis chamber (e.g., Transwell plate with 5 or 8 µm pore size inserts).[9][10]
-
Add medium containing various concentrations of this compound to the lower wells of the chamber. Include a negative control (medium alone) and a positive control.
-
Place the inserts into the wells.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.[10]
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period appropriate for the cell type (e.g., 2-4 hours for fast-migrating cells, longer for slow-migrating cells).[9][10]
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or a fluorescent dye like Calcein AM).[8]
-
Elute the stain and measure the absorbance or fluorescence, or count the number of migrated cells in several fields of view under a microscope.[10]
-
-
Data Analysis:
-
Calculate the average number of migrated cells for each condition.
-
Plot the number of migrated cells against the concentration of this compound to determine the chemotactic response.
-
Western Blot Analysis of BLT2 Signaling
This protocol is for detecting the phosphorylation of downstream signaling molecules, such as ERK, upon BLT2 activation by this compound.
Experimental Workflow:
Caption: Workflow for Western Blot Analysis.
Protocol:
-
Cell Treatment:
-
Culture BLT2-expressing cells in 6-well plates until they reach 80-90% confluency.
-
Starve the cells in serum-free medium for 16-18 hours.
-
Treat the cells with the optimal concentration of this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11][12]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein or a loading control (e.g., β-actin or GAPDH).
-
References
- 1. Therapeutic target of leukotriene B4 receptors, BLT1 and BLT2: Insights from basic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Irbesartan Derivatives as BLT2 Agonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. timothyspringer.org [timothyspringer.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for CAY10583 Treatment in Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for studying the effects of CAY10583, a potent and selective BLT2 agonist, on various responsive cell lines. The included methodologies and data summaries are intended to guide researchers in designing and executing experiments to investigate the biological roles of the leukotriene B4 receptor 2 (BLT2) and the therapeutic potential of its agonists.
Overview of this compound and Responsive Cell Lines
This compound is a selective agonist for the Leukotriene B4 receptor type 2 (BLT2), a G-protein coupled receptor (GPCR). Activation of BLT2 by this compound has been shown to modulate various cellular processes, including cell migration, proliferation, and intracellular signaling. Several cell lines have been identified as responsive to this compound treatment, making them valuable models for studying BLT2 function.
Table 1: Summary of this compound Responsive Cell Lines and Their Applications
| Cell Line | Cell Type | Key Applications |
| HCT116 | Human Colon Carcinoma | Studying cancer cell proliferation and migration. |
| Primary Keratinocytes | Human Epidermal Cells | Investigating wound healing and re-epithelialization. |
| CHO-K1 expressing BLT2 | Chinese Hamster Ovary | Characterizing BLT2 signaling pathways (e.g., ERK phosphorylation). |
| Dorsal Root Ganglion (DRG) Neurons | Primary Sensory Neurons | Examining the role of BLT2 in pain and sensory neuron sensitization. |
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on responsive cell lines as reported in the literature.
Table 2: Effect of this compound on HCT116 Cell Proliferation
| This compound Concentration | Proliferation (% of Control) | Reference |
| 0.03 µM | ~120% | [1] |
| 0.1 µM | ~130% | [1] |
| 0.3 µM | ~140% | [1] |
| 1 µM | ~150% | [1] |
Table 3: Effect of this compound on Keratinocyte Migration (Scratch Assay)
| Time Point | This compound (1 µM) Wound Closure (%) | Control Wound Closure (%) | Reference |
| 12 hours | ~40% | ~20% | [2] |
| 24 hours | ~75% | ~45% | [2] |
Table 4: this compound Activity on BLT2 Receptor
| Parameter | Value | Cell Line | Reference |
| EC50 | 20 nM | CHO cells expressing BLT2 | [3] |
Experimental Protocols
HCT116 Cell Proliferation Assay (MTS Assay)
This protocol describes how to measure the effect of this compound on the proliferation of HCT116 human colon cancer cells.
Materials:
-
HCT116 cells (ATCC® CCL-247™)
-
McCoy's 5A Medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding:
-
Culture HCT116 cells in McCoy's 5A medium.
-
Trypsinize and seed 5 x 10³ cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium (e.g., 0.01 µM to 10 µM).
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate for 48 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Express the results as a percentage of the control (untreated cells).
-
Workflow for HCT116 cell proliferation assay.
Keratinocyte Migration Assay (Scratch Assay)
This protocol details a method to assess the effect of this compound on the migration of primary human keratinocytes.
Materials:
-
Primary human keratinocytes
-
Keratinocyte growth medium
-
This compound
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed keratinocytes in 6-well plates and grow to confluence.
-
-
Scratch Wound:
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash with PBS to remove dislodged cells.
-
-
This compound Treatment:
-
Add fresh culture medium containing this compound (e.g., 1 µM) or vehicle control.
-
-
Image Acquisition:
-
Capture images of the scratch at 0, 12, and 24 hours at the same position.
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
Workflow for keratinocyte migration scratch assay.
ERK Phosphorylation Assay in CHO-K1-BLT2 Cells (Western Blot)
This protocol is for detecting the activation of the ERK signaling pathway in CHO-K1 cells stably expressing BLT2 upon treatment with this compound.
Materials:
-
CHO-K1 cells stably expressing human BLT2
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Protocol:
-
Cell Culture and Starvation:
-
Culture CHO-K1-BLT2 cells to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
-
This compound Stimulation:
-
Treat cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect lysates and determine protein concentration.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-ERK1/2.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.
-
Quantify band intensities and express phospho-ERK levels relative to total ERK.
-
Workflow for ERK phosphorylation western blot.
Calcium Imaging in Dorsal Root Ganglion (DRG) Neurons
This protocol outlines a method for measuring changes in intracellular calcium in primary DRG neurons in response to this compound.
Materials:
-
Primary DRG neuron culture
-
Neurobasal medium with supplements
-
This compound
-
Fluo-4 AM calcium indicator
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope with a calcium imaging system
Protocol:
-
Cell Culture:
-
Isolate and culture DRG neurons from mice or rats on coated coverslips.
-
-
Dye Loading:
-
Incubate DRG neurons with Fluo-4 AM (e.g., 2-5 µM) in HBSS for 30-45 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
-
Calcium Imaging:
-
Mount the coverslip on the microscope stage.
-
Acquire a baseline fluorescence signal.
-
Perfuse the cells with a solution containing this compound (e.g., 400 nM) and record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Measure the fluorescence intensity of individual neurons.
-
Express the change in fluorescence as a ratio (F/F₀) or percentage change from baseline.
-
Signaling Pathway
This compound acts as an agonist for the BLT2 receptor, a GPCR. Upon binding, it can initiate a cascade of intracellular signaling events. One of the key pathways activated is the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of ERK1/2. This pathway is crucial in regulating cellular processes like proliferation and migration.
References
- 1. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium imaging in population of dorsal root ganglion neurons unravels novel mechanisms of visceral pain sensitization and referred somatic hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of CAY10583 in 3D Skin Equivalent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10583 is a potent and selective synthetic agonist for the Leukotriene B4 receptor type 2 (BLT2), a G-protein coupled receptor.[1][2] The BLT2 receptor is expressed in various tissues, including the skin, and plays a role in several physiological and pathological processes.[1] In the context of skin biology, activation of BLT2 by this compound has been shown to promote keratinocyte migration, a critical process in wound healing.[3][4] Furthermore, BLT2 signaling is implicated in modulating inflammatory responses.[5][6] Three-dimensional (3D) skin equivalent models, which closely mimic the structure and function of human skin, provide a valuable in vitro platform for studying the effects of compounds like this compound on skin biology, including wound repair, inflammation, and barrier function.[7][8][9]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in 3D skin equivalent models to investigate its potential therapeutic effects.
Mechanism of Action
This compound selectively binds to and activates the BLT2 receptor. In skin keratinocytes, this activation initiates a signaling cascade that promotes cellular migration.[3] This is particularly relevant for re-epithelialization during wound healing.[3][4] The proposed mechanism involves the stimulation of keratinocytes to produce growth factors such as Transforming Growth Factor-β1 (TGF-β1) and basic Fibroblast Growth Factor (bFGF), which can then indirectly enhance the proliferation and migration of fibroblasts in the dermal layer.[3] Additionally, BLT2 activation has been shown to have a protective role in certain inflammatory conditions, suggesting a potential modulatory effect on skin inflammation.[5]
Figure 1: Proposed signaling pathway of this compound in skin cells.
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound, providing a reference for expected outcomes in 3D skin equivalent models.
Table 1: Effect of this compound on Wound Healing in Diabetic Rats [3]
| Parameter | Control | This compound | p-value |
| Wound Closure (%) | 59.84 ± 11.09 | 78.05 ± 12.22 | p=0.0222 |
| Fibroblast Scratch Closure (%) | 49.69 ± 4.49 | 75.95 ± 4.09 | p<0.0001 |
Table 2: Effect of this compound on TRPV1 Sensitization [5][6]
| Condition | Sensitization Level | This compound (400 nM) Treatment |
| Bradykinin-induced TRPV1 sensitization | Sensitized | Abolished |
| EP4 agonist-induced TRPV1 sensitization | Sensitized | Abolished |
| LTB4-induced (100 nM) TRPV1 sensitization | Sensitized | Significantly Reduced |
Experimental Protocols
This section provides detailed protocols for the preparation of 3D skin equivalents and their use in studying the effects of this compound.
Protocol 1: Preparation of a Full-Thickness 3D Skin Equivalent Model
This protocol is adapted from standard methodologies for creating 3D skin models.[7][10][11]
Materials:
-
Human dermal fibroblasts (HDFs)
-
Human epidermal keratinocytes (HEKs)
-
Fibroblast growth medium
-
Keratinocyte growth medium
-
Rat tail collagen type I
-
10x Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Neutralization buffer (e.g., 0.1 M NaOH)
-
Cell culture inserts (e.g., 12-well format, 0.4 µm pore size)
-
Deep-well plates
Procedure:
-
Dermal Equivalent Preparation:
-
Culture HDFs to 80-90% confluency.
-
Prepare a collagen gel solution on ice by mixing rat tail collagen type I, 10x MEM, and neutralization buffer.
-
Harvest and resuspend HDFs in fibroblast growth medium.
-
Mix the HDF suspension with the neutralized collagen solution to a final concentration of 2.5 x 10^4 cells/mL.
-
Dispense 2 mL of the cell-collagen mixture into each cell culture insert placed in a deep-well plate.
-
Incubate at 37°C, 5% CO2 for 5-7 days to allow for gel contraction.
-
-
Epidermal Layer Seeding:
-
Culture HEKs to 70-80% confluency.
-
Harvest and resuspend HEKs in keratinocyte growth medium.
-
Seed 2.5 x 10^5 HEKs onto the surface of the contracted dermal equivalent.
-
Submerge the culture in keratinocyte growth medium for 2 days.
-
-
Air-Liquid Interface (ALI) Culture:
-
Raise the culture to the ALI by removing the medium from the top of the insert and maintaining it only in the lower chamber.
-
Culture at the ALI for 14-21 days to allow for full epidermal stratification and differentiation. Change the medium every 2-3 days.
-
Protocol 2: Treatment of 3D Skin Equivalents with this compound
Materials:
-
Full-thickness 3D skin equivalents
-
This compound (stock solution in DMSO)
-
Culture medium (serum-free for specific assays)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of this compound Working Solutions:
-
Prepare a series of dilutions of this compound in the appropriate culture medium. A suggested concentration range based on in vitro studies is 100 nM to 1 µM.[5]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.
-
-
Topical or Systemic Application:
-
Topical Application (for wound healing models): Apply a small volume (e.g., 20-50 µL) of the this compound working solution directly onto the epidermal surface of the 3D skin equivalent.
-
Systemic Application (for inflammation studies): Add the this compound working solution to the culture medium in the lower chamber of the culture plate.
-
-
Incubation:
-
Incubate the treated 3D skin equivalents for the desired time period (e.g., 24, 48, or 72 hours), depending on the endpoint being measured.
-
Protocol 3: Analysis of Endpoints
1. Wound Healing/Re-epithelialization Assay:
-
Create a wound in the 3D skin equivalent using a biopsy punch.
-
Treat the wounded model with this compound as described in Protocol 2.
-
At various time points, fix the tissue in 4% paraformaldehyde, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize the extent of re-epithelialization.
-
Quantify the wound gap closure using image analysis software.
2. Gene and Protein Expression Analysis:
-
Harvest the 3D skin equivalents and separate the epidermis from the dermis if required.
-
For gene expression analysis, extract RNA and perform quantitative real-time PCR (qRT-PCR) for genes of interest (e.g., TGFB1, FGF2, KRT10, LOR, FLG).
-
For protein analysis, prepare tissue lysates and perform Western blotting or ELISA for proteins of interest (e.g., TGF-β1, bFGF, keratinocyte differentiation markers).
3. Cytokine Profiling:
-
Collect the culture medium from the lower chamber of this compound-treated and control models.
-
Use a multiplex immunoassay (e.g., Luminex) or ELISA to quantify the levels of pro- and anti-inflammatory cytokines and chemokines (e.g., IL-1α, IL-1β, IL-6, IL-8, TNF-α).
4. Barrier Function Assessment:
-
Measure transepidermal water loss (TEWL) using a TEWL probe.
-
Assess the permeability of the skin equivalent by applying a fluorescent dye (e.g., Lucifer yellow) to the epidermal surface and measuring its diffusion into the lower chamber.
Figure 2: Experimental workflow for studying this compound in 3D skin models.
Conclusion
The use of this compound in 3D skin equivalent models offers a powerful tool to investigate its therapeutic potential for skin disorders, particularly in the context of wound healing and inflammation. The protocols outlined in these application notes provide a framework for researchers to explore the cellular and molecular mechanisms underlying the effects of this BLT2 agonist in a physiologically relevant in vitro system. The ability to quantify various endpoints will enable a comprehensive evaluation of this compound's efficacy and mechanism of action, paving the way for further pre-clinical and clinical development.
References
- 1. Discovery of Irbesartan Derivatives as BLT2 Agonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of Mechanism for Ligand Efficacy at Leukotriene B4 Receptor 2 (BLT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A synthetic leukotriene B4 receptor type 2 agonist accelerates the cutaneous wound healing process in diabetic rats by indirect stimulation of fibroblasts and direct stimulation of keratinocytes. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organotypic 3D Skin Models: Human Epidermal Equivalent Cultures from Primary Keratinocytes and Immortalized Keratinocyte Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fully Three-Dimensional Bioprinted Skin Equivalent Constructs with Validated Morphology and Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering a 3D wounded skin equivalent to study early inflammatory and regenerative responses in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for in vitro skin fibrosis model to screen the biological effects of antifibrotic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for 3D Bioprinting a Co-culture Skin Model Using a Natural Fibrin-Based Bioink as an Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating CAY10583: A Guide to Dissolving and Application in Cell Culture Experiments
Welcome to the technical support center for CAY10583. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the proper handling and application of this compound in cell culture experiments. Below you will find detailed information on solubility, protocol for dissolution, frequently asked questions, and troubleshooting tips to ensure the successful integration of this compound into your research.
This compound Solubility Profile
This compound, a potent and selective agonist for the leukotriene B4 receptor type 2 (BLT2), exhibits solubility in various organic solvents. The following table summarizes its quantitative solubility data.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 10 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL |
| DMF:PBS (pH 7.2) (1:9) | 0.1 mg/mL |
| Ethanol | 0.25 mg/mL |
Data sourced from the this compound product information sheet.[1][2]
Experimental Protocol: Preparing this compound for Cell Culture
This section provides a detailed methodology for dissolving this compound and preparing working solutions for your cell culture experiments.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for your cell line
Procedure for Preparing a 10 mM Stock Solution in DMSO:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of your solutions.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 387.5 g/mol ), you would need 3.875 mg of the compound.
-
Dissolution in DMSO: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.
-
Complete Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage.
Procedure for Preparing a Working Solution:
-
Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution in Cell Culture Medium: Directly before use, dilute the stock solution into your pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 1 µM working solution in 1 mL of medium from a 10 mM stock, you would add 0.1 µL of the stock solution to the medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle swirling to ensure a homogenous concentration.
-
Immediate Use: Use the freshly prepared working solution immediately for your cell culture experiments. It is not recommended to store aqueous solutions of this compound for more than one day.[2]
Caption: Experimental workflow for preparing this compound solutions.
BLT2 Signaling Pathway
This compound acts as an agonist for the BLT2 receptor, a G protein-coupled receptor (GPCR). Upon activation, BLT2 can initiate a cascade of intracellular signaling events, influencing various cellular processes.
Caption: Simplified BLT2 signaling pathway activated by this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended solvent for dissolving this compound for cell culture?
A1: The recommended solvent for preparing a stock solution of this compound for cell culture applications is high-purity, anhydrous dimethyl sulfoxide (DMSO).
Q2: What is a typical stock solution concentration for this compound?
A2: A common stock solution concentration is 10 mM in DMSO. This allows for easy dilution to typical working concentrations in the nanomolar to micromolar range.
Q3: What is the maximum concentration of DMSO that my cells can tolerate?
A3: The tolerance of cell lines to DMSO can vary. It is generally recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to avoid cytotoxic effects. Always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments.
Q4: My this compound solution appears to have precipitated after thawing. What should I do?
A4: If you observe precipitation upon thawing, you can try to redissolve the compound by gently warming the vial in a 37°C water bath for a few minutes and vortexing. If the precipitate does not dissolve, it may indicate that the solution has become supersaturated or that the compound has degraded. In such cases, it is advisable to prepare a fresh stock solution.
Q5: How long can I store the this compound stock solution in DMSO?
A5: When stored properly in aliquots at -20°C or -80°C, the DMSO stock solution of this compound should be stable for at least one month. To ensure the integrity of the compound, it is best to use freshly prepared solutions or to perform periodic quality control checks.
Q6: Can I dissolve this compound directly in cell culture medium?
A6: this compound has very low solubility in aqueous solutions like cell culture medium. It is recommended to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution, which can then be diluted into the medium.
Q7: What working concentration of this compound should I use in my experiments?
A7: The optimal working concentration will depend on your specific cell type and experimental design. A good starting point is to perform a dose-response experiment. Published studies have used this compound at concentrations ranging from the low nanomolar to the micromolar range. For example, a concentration of 400 nM has been used in some cell-based assays.[3]
References
potential off-target effects of CAY10583
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using CAY10583, a synthetic agonist for the Leukotriene B4 receptor 2 (BLT2).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for this compound?
This compound is a selective agonist for the Leukotriene B4 receptor 2 (BLT2), which is a G protein-coupled receptor (GPCR).[1][2][[“]] Upon binding, it activates downstream signaling pathways. Molecular modeling studies suggest that this compound binds to BLT2 and forms a hydrogen bond with the residue Tyr271, which is considered a key trigger for receptor activation.[1][2]
Q2: I am not observing the expected effect of this compound in my cellular assay. What are the possible reasons?
There are several factors that could contribute to a lack of effect:
-
Cellular Context: Ensure that your cell type expresses functional BLT2 receptors. The expression and functional status of BLT2 can vary significantly between cell lines and primary cells.
-
Receptor Desensitization: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization and downregulation. Consider performing a dose-response and time-course experiment to determine the optimal concentration and incubation time.
-
Assay-Specific Issues: The downstream signaling pathway coupled to BLT2 can be cell-type specific. For example, if you are measuring calcium influx, but in your cell type BLT2 primarily signals through a different pathway, you may not see a response.
-
Compound Stability and Solubility: Ensure that this compound is properly dissolved and stable in your experimental buffer. It is recommended to prepare fresh dilutions for each experiment.
Q3: Are there any known off-target effects of this compound?
Q4: Can this compound activate the BLT1 receptor?
This compound is designed to be a selective agonist for BLT2. While extensive quantitative data on its selectivity over BLT1 is limited in the provided search results, studies investigating BLT2 function often use this compound as a tool to differentiate BLT2-mediated effects from those of BLT1.[4][5] For instance, in studies on peripheral sensory neurons, this compound was used to specifically probe BLT2's role in modulating TRPV1 sensitization, distinct from the effects of LTB4 which can activate both BLT1 and BLT2.[4][5]
Q5: I am observing an inhibitory effect on TRPV1 sensitization with this compound. Is this an off-target effect?
This is likely an on-target effect mediated by BLT2. Activation of BLT2 by this compound has been shown to abolish the sensitization of the transient receptor potential vanilloid 1 (TRPV1) channel induced by various inflammatory mediators like LTB4 and bradykinin.[4][5] This desensitization of TRPV1 is a documented downstream consequence of BLT2 activation in sensory neurons.[4][5]
Quantitative Data Summary
| Compound | Target | Assay Type | Potency (IC50/EC50/Ki) | Selectivity | Reference |
| This compound | BLT2 | Chemotaxis of CHO-BLT2 cells | Not explicitly stated, but used as a reference agonist. | Selective for BLT2 over BLT1. | [6] |
| This compound | BLT2 | Calcium Imaging in DRG neurons | Used at 400 nM to abolish LTB4-induced TRPV1 sensitization. | Used to differentiate BLT2 from BLT1 signaling. | [4][5] |
| This compound | BLT2 | IP-One Assay | Used as a reference agonist at 20 µM for efficacy comparison. | Not tested for off-target activity on BLT1 or AT1 in this study. | [7] |
Note: Comprehensive quantitative off-target screening data for this compound is not available in the provided search results. The table reflects its primary activity and use as a selective BLT2 agonist.
Experimental Protocols
1. Chemotaxis Assay
This protocol is a general guideline based on methodologies used for assessing GPCR-mediated cell migration.
-
Cell Preparation: Culture cells expressing BLT2 (e.g., CHO-BLT2 cells) to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium containing 0.1% BSA to a final concentration of 1 x 10^6 cells/mL.
-
Chemotaxis Setup: Use a multi-well chemotaxis chamber with a polycarbonate membrane (e.g., 8 µm pore size). Add different concentrations of this compound or control vehicle to the lower wells of the chamber.
-
Cell Migration: Place the membrane over the lower wells and add the cell suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a predetermined time (e.g., 4 hours). The optimal time should be determined empirically.
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells in several high-power fields under a microscope.
2. Calcium Influx Assay
This protocol is a generalized procedure for measuring changes in intracellular calcium concentration upon BLT2 activation.
-
Cell Preparation: Plate cells expressing BLT2 (e.g., dorsal root ganglion neurons or a recombinant cell line) onto glass-bottom dishes or 96-well plates suitable for fluorescence microscopy/plate reading.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer like HBSS for 30-60 minutes at 37°C.
-
Baseline Measurement: Wash the cells to remove excess dye and replace with fresh buffer. Measure the baseline fluorescence for a few minutes to establish a stable signal.
-
Compound Addition: Add this compound at the desired concentration and continue to record the fluorescence. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The change in fluorescence is typically expressed as a ratio of the fluorescence at a specific wavelength (for ratiometric dyes like Fura-2) or as a fold change over baseline (for single-wavelength dyes like Fluo-4).
Visualizations
Caption: BLT2 signaling pathway activated by this compound.
Caption: Experimental workflow for a chemotaxis assay.
References
- 1. Elucidation of Mechanism for Ligand Efficacy at Leukotriene B4 Receptor 2 (BLT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of Mechanism for Ligand Efficacy at Leukotriene B4 Receptor 2 (BLT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a novel BLT2 antagonist for the treatment of inflammatory airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Irbesartan Derivatives as BLT2 Agonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CAY10583 Concentration for Keratinocyte Migration
Welcome to the technical support center for optimizing CAY10583 concentration in keratinocyte migration experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect keratinocyte migration?
This compound is a synthetic agonist for the Leukotriene B4 receptor type 2 (BLT2). Activation of BLT2 in keratinocytes has been shown to promote cell migration, a critical process in wound healing and re-epithelialization.
Q2: What is a recommended starting concentration for this compound in a keratinocyte scratch wound assay?
Based on available literature, a starting concentration in the low micromolar range is recommended. For instance, studies on other small molecules have shown effects on HaCaT cell migration at concentrations around 1-10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How can I be sure that the observed wound closure is due to cell migration and not proliferation?
To distinguish between cell migration and proliferation, it is recommended to treat the cells with a proliferation inhibitor, such as Mitomycin C (e.g., at 10 µg/mL), for a few hours before performing the scratch assay.[1] This will ensure that the observed closure of the scratch is primarily due to cell movement.
Q4: What are the key controls to include in my this compound keratinocyte migration experiment?
To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on cell migration.
-
Negative Control: A treatment known to inhibit migration (e.g., a ROCK inhibitor like Y-27632) can help establish the baseline for minimal migration.
-
Positive Control: A substance known to stimulate keratinocyte migration, such as Epidermal Growth Factor (EGF), can validate the assay system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in migration with this compound. | - Sub-optimal Concentration: The concentration of this compound may be too low to elicit a response. - Compound Instability: The this compound may have degraded in the media over the course of the experiment. - Low BLT2 Receptor Expression: The keratinocyte cell line used may have low endogenous expression of the BLT2 receptor. | - Perform a dose-response curve with a wider range of this compound concentrations (e.g., 0.1 µM to 50 µM). - Prepare fresh this compound solutions for each experiment and consider replenishing the media with fresh compound during long-term assays. - Verify BLT2 expression in your keratinocyte cell line using techniques like RT-qPCR or Western blotting. |
| High variability between replicate wells. | - Inconsistent Scratch Width: The initial scratch may not be uniform across all wells. - Uneven Cell Seeding: The cell monolayer may not be confluent or evenly distributed at the start of the assay. | - Use a dedicated wound-making tool or a consistent technique with a pipette tip to create uniform scratches.[2][3][4][5][6] - Ensure cells are seeded evenly and grown to a confluent monolayer (75-90% confluency is often recommended) before scratching.[4] |
| Cell death observed at higher concentrations of this compound. | - Cytotoxicity: The concentration of this compound may be toxic to the keratinocytes. | - Perform a cytotoxicity assay (e.g., MTT or Trypan Blue exclusion) to determine the non-toxic concentration range of this compound for your specific keratinocyte cell line.[7][8][9][10][11] |
| Wound closure is observed in the vehicle control. | - Solvent Effect: The solvent (e.g., DMSO) may be affecting cell migration. | - Ensure the final concentration of the solvent is low (typically <0.5%) and consistent across all wells, including the untreated control. |
Experimental Protocols
Keratinocyte Scratch Wound Assay Protocol
This protocol provides a general guideline for performing a scratch wound assay with human keratinocytes (e.g., HaCaT cell line) to assess the effect of this compound on cell migration.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
Mitomycin C (optional)
-
Phosphate-Buffered Saline (PBS)
-
24-well or 48-well tissue culture plates
-
200 µL pipette tips or a scratch-making tool
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed keratinocytes into a 24-well or 48-well plate at a density that will form a confluent monolayer within 24-48 hours.[2][4]
-
(Optional) Proliferation Inhibition: Once the cells reach confluency, you may treat them with Mitomycin C (e.g., 10 µg/mL) for 2 hours to inhibit cell proliferation.[1] Wash the cells with PBS after treatment.
-
Creating the Scratch: Using a sterile 200 µL pipette tip or a specialized tool, create a straight scratch through the center of the cell monolayer.[2][3][4]
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.[2][3]
-
Treatment: Add fresh culture medium containing the desired concentrations of this compound or controls (vehicle, positive, and negative controls) to the respective wells.
-
Image Acquisition: Immediately after adding the treatments (Time 0), capture images of the scratch in each well using an inverted microscope. Mark the position of the images to ensure the same field is captured at subsequent time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same scratch areas at regular intervals (e.g., every 6, 12, and 24 hours) to monitor wound closure.
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area at Time 0.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps for an MTT assay to determine the cytotoxic effects of this compound on keratinocytes.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed keratinocytes into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and the vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Keratinocyte Migration
| This compound Conc. (µM) | % Wound Closure at 24h (Mean ± SD) |
| 0 (Vehicle) | 25 ± 3.5 |
| 0.1 | 30 ± 4.1 |
| 1 | 55 ± 5.2 |
| 10 | 75 ± 6.8 |
| 50 | 78 ± 7.1 |
| 100 | 60 ± 8.3 (potential cytotoxicity) |
Table 2: Hypothetical Cytotoxicity of this compound on HaCaT Cells (MTT Assay)
| This compound Conc. (µM) | % Cell Viability at 24h (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.0 |
| 1 | 98 ± 4.5 |
| 10 | 95 ± 5.8 |
| 50 | 90 ± 6.2 |
| 100 | 70 ± 7.9 |
| 200 | 45 ± 8.5 |
Signaling Pathways and Experimental Workflows
Caption: Workflow for a keratinocyte scratch wound assay.
Caption: BLT2 signaling cascade in keratinocyte migration.
References
- 1. clyte.tech [clyte.tech]
- 2. med.virginia.edu [med.virginia.edu]
- 3. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 5. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation of Epidermal Keratinocytes from Human Skin: The Scratch-Wound Assay for Assessment of Epidermal Keratinocyte Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic Evaluation in HaCaT Cells of the Pa.7 Bacteriophage from Cutibacterium (Propionibacterium) acnes, Free and Encapsulated Within Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
troubleshooting unexpected results with CAY10583
Welcome to the technical support center for CAY10583. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experiments with this potent and selective BLT2 agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic, potent, and selective full agonist for the Leukotriene B4 receptor type 2 (BLT2).[1] BLT2 is a G protein-coupled receptor (GPCR) that, upon activation, can stimulate several downstream signaling pathways.[2][3] These pathways include the activation of G-proteins, leading to downstream effects such as the modulation of NF-κB activity and the activation of MEK/ERK and PI-3 kinase/Akt pathways.[4][5] This signaling cascade ultimately influences cellular processes like migration and proliferation.
Q2: What are the primary applications of this compound in research?
This compound is primarily used to investigate the role of BLT2 in various biological processes. Its most well-documented application is in promoting keratinocyte migration, which accelerates cutaneous wound healing.[6] It is often used in in vitro wound closure assays and in vivo models of wound healing, particularly in diabetic models.[6] Additionally, it has been used to study the antagonistic relationship between BLT2 and TRPV1 sensitization in peripheral sensory neurons.[7]
Q3: How should I dissolve and store this compound?
For optimal results, it is recommended to consult the manufacturer's specific instructions provided with the compound. Generally, this compound can be dissolved in an organic solvent such as DMSO. For in vivo applications, further dilution in a vehicle appropriate for animal administration is necessary. Stock solutions should be stored at -20°C or lower to maintain stability.
Troubleshooting Unexpected Results
Issue 1: No significant increase in cell migration observed in an in vitro wound healing (scratch) assay.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and have not been passaged too many times. Perform a cell viability assay (e.g., Trypan Blue exclusion) before seeding. |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Concentrations ranging from 1 nM to 1 µM have been reported to be effective.[1] |
| Low or Absent BLT2 Expression | Verify the expression of BLT2 in your cell line using techniques like RT-PCR, Western blot, or flow cytometry. If BLT2 expression is low, consider using a different cell line known to express the receptor. |
| Issues with Assay Protocol | Ensure the "scratch" is of a consistent width. Use a positive control known to induce migration in your cell line to validate the assay setup. Ensure the imaging and analysis methods are consistent across all wells and time points. |
| Serum in Media | Serum contains growth factors that can mask the effect of this compound. It is advisable to perform the migration assay in serum-free or low-serum media after the cells have attached.[8] |
Issue 2: High cell toxicity or death observed at expected effective concentrations.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle-only control to assess solvent toxicity. |
| Off-Target Effects | While this compound is selective for BLT2, high concentrations may lead to off-target effects.[9] Lower the concentration and perform a dose-response curve to find a non-toxic, effective concentration. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to the compound or the signaling pathways it activates. Perform a cell viability assay (e.g., MTS or MTT assay) in parallel with your functional assay to monitor toxicity. |
| Contamination | Ensure the this compound stock solution and cell cultures are free from contamination. |
Issue 3: Inconsistent or variable results in in vivo wound healing studies.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Animal Model Variability | Ensure the age, weight, and health status of the animals are consistent across all groups. Acclimatize animals properly before the start of the experiment. |
| Inconsistent Wound Creation | The size and depth of the wounds should be as uniform as possible. Utilize standardized procedures and tools for wound creation. |
| Drug Delivery and Dosage | Ensure consistent and accurate topical application of this compound. The vehicle used for delivery should be non-toxic and not interfere with wound healing. A dose-response study may be necessary to determine the optimal in vivo concentration. |
| Infection | Maintain a sterile environment during wound creation and subsequent treatments to prevent infection, which can significantly impact healing. |
| Outcome Measurement | Use standardized and blinded methods for assessing wound closure (e.g., digital imaging and analysis). Histological analysis should be performed by a trained individual who is blinded to the treatment groups. |
Experimental Protocols
In Vitro Keratinocyte Migration Assay (Scratch Assay)
-
Cell Seeding: Seed keratinocytes in a 6-well plate and culture until they reach approximately 90-100% confluence.[10][11]
-
Serum Starvation: The day before the assay, replace the growth medium with serum-free or low-serum medium and incubate for 12-24 hours.[8]
-
Creating the "Scratch": Use a sterile 200 µL pipette tip to create a uniform scratch across the center of the cell monolayer.[11]
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh serum-free or low-serum medium containing different concentrations of this compound or a vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 8, 12, 24 hours) using a microscope with a camera.
-
Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time.
In Vivo Cutaneous Wound Healing Model (Diabetic Rat)
-
Induction of Diabetes: Induce diabetes in rats using a single intraperitoneal injection of streptozotocin (B1681764) (STZ). Monitor blood glucose levels to confirm the diabetic state.
-
Wound Creation: Anesthetize the diabetic rats. Shave and sterilize the dorsal thoracic area. Create full-thickness excisional wounds using a sterile biopsy punch.
-
Topical Treatment: Apply a defined volume and concentration of this compound in a suitable vehicle (e.g., a gel or ointment base) directly to the wound. The control group should receive the vehicle alone.[12]
-
Dressing: Cover the wound with a sterile dressing to prevent infection and contamination.
-
Monitoring and Measurement: Photograph the wounds at regular intervals (e.g., days 0, 4, 8, 12, 14).[1] Calculate the wound area using image analysis software.
-
Histological Analysis: At the end of the experiment, euthanize the animals and collect the wound tissue for histological analysis (e.g., H&E staining) to assess re-epithelialization, granulation tissue formation, and collagen deposition.[13][14]
Visualizations
Caption: Simplified BLT2 signaling pathway upon activation by this compound.
Caption: Workflow for an in vitro cell migration (scratch) assay.
References
- 1. youtube.com [youtube.com]
- 2. Leukotriene B4 receptor 2 - Wikipedia [en.wikipedia.org]
- 3. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of the BLT2, a leukotriene B4 receptor, in Ras transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leukotriene B4 BLT Receptor Signaling Regulates the Level and Stability of Cyclooxygenase-2 (COX-2) mRNA through Restricted Activation of Ras/Raf/ERK/p42 AUF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. In vivo-wound healing studies of sodium thiosulfate gel in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In Vivo Evaluation of the Wound Healing Activity of Extracts and Bioactive Constituents of the Marine Isopod Ceratothoa oestroides - PubMed [pubmed.ncbi.nlm.nih.gov]
CAY10583 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CAY10583. The information is designed to address common solubility challenges in aqueous solutions and provide clear protocols for its effective use in experimental settings.
I. This compound Properties and Solubility Data
This compound is a potent and selective agonist for the leukotriene B4 receptor type 2 (BLT2).[1][2][3] It is a lipophilic compound, which can present challenges when preparing aqueous solutions for in vitro and in vivo experiments.[4]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| DMSO | 10 mg/mL |
| DMF | 10 mg/mL |
| Ethanol | 0.25 mg/mL |
| DMF:PBS (pH 7.2) (1:9) | 0.1 mg/mL |
Data sourced from Cayman Chemical product information sheet.[2]
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound precipitated when I added it to my aqueous cell culture medium. What should I do?
A1: This is a common issue with lipophilic compounds like this compound.[5] Precipitation occurs when the concentration of the organic solvent used to dissolve the compound is not sufficiently diluted in the aqueous medium, causing the compound to fall out of solution.
Troubleshooting Steps:
-
Ensure a High-Concentration Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO or DMF (e.g., 10 mg/mL).[2]
-
Use Serial Dilutions: Do not add the highly concentrated stock solution directly to your final volume of aqueous medium. Instead, perform serial dilutions. First, dilute the stock solution in a smaller volume of serum-free medium or PBS. Then, add this intermediate dilution to your final volume of complete medium.
-
Vortex During Dilution: When adding the stock solution or intermediate dilutions to the aqueous medium, vortex or gently mix the solution to ensure rapid and even dispersion.
-
Maintain a Low Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity and precipitation.[5]
-
Consider Solubilizing Agents: For particularly challenging applications, the use of solubilizing agents such as surfactants, co-solvents, or cyclodextrins may be necessary.[6] However, the compatibility of these agents with your specific cell type and assay should be validated.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Based on its solubility profile, 100% DMSO or 100% DMF are the recommended solvents for preparing high-concentration stock solutions of this compound.[2]
Q3: How should I store my this compound stock solution?
A3: Store the stock solution at -20°C or -80°C for long-term stability.[3] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: Can I dissolve this compound directly in PBS or cell culture medium?
A4: No, this compound has very poor solubility in purely aqueous solutions. As indicated in the solubility data, a 1:9 mixture of DMF:PBS can only solubilize the compound up to 0.1 mg/mL.[2] It is necessary to first dissolve it in an organic solvent like DMSO or DMF.
III. Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (Formula Weight: 387.5 g/mol )[2]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.875 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 1 µM Working Solution of this compound in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Serum-free cell culture medium or PBS
-
Complete cell culture medium (with serum, if applicable)
-
Sterile tubes
-
-
Procedure:
-
Intermediate Dilution: Prepare a 1000-fold intermediate dilution of the 10 mM stock solution. Add 1 µL of the 10 mM stock solution to 999 µL of serum-free medium or PBS to make a 10 µM solution. Mix thoroughly by gentle vortexing.
-
Final Dilution: Add the required volume of the 10 µM intermediate solution to your final volume of complete cell culture medium to achieve the desired 1 µM final concentration. For example, add 100 µL of the 10 µM solution to 900 µL of complete medium.
-
The final concentration of DMSO in this example will be 0.01%, which is well-tolerated by most cell lines.
-
IV. Visual Guides
Diagram 1: Troubleshooting Workflow for this compound Solubility
Caption: A decision tree for troubleshooting this compound solubility issues.
Diagram 2: Simplified BLT2 Signaling Pathway
References
Technical Support Center: CAY10583 In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the effective dose of CAY10583 for in vivo experiments. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and a summary of quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective synthetic agonist for the Leukotriene B4 receptor type 2 (BLT2), a G protein-coupled receptor (GPCR).[1] Its primary mechanism of action involves binding to and activating BLT2, which in turn triggers various downstream signaling pathways. These pathways can influence cellular processes such as migration, proliferation, and inflammation.
Q2: What is a recommended starting dose for in vivo studies with this compound?
A2: The effective dose of this compound can vary depending on the animal model, route of administration, and the biological effect being studied. Based on published studies, a common starting point for local administration in mice is a 10 µl intraplantar injection of a 5 µM solution. For topical application in rats for wound healing studies, a 10 µM solution has been used effectively. It is always recommended to perform a pilot dose-response study to determine the optimal effective dose for your specific experimental conditions.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For in vivo use, it is crucial to minimize the concentration of DMSO in the final dosing solution to avoid vehicle-induced toxicity. A common practice is to first dissolve this compound in a minimal amount of 100% DMSO to create a concentrated stock solution. This stock solution is then further diluted with a physiologically compatible vehicle, such as sterile saline or a solution containing a suspending agent like Tween 80, to the final desired concentration. The final concentration of DMSO should ideally be kept below 1% to minimize potential side effects.
Q4: What are the known downstream signaling pathways activated by this compound?
A4: As a BLT2 agonist, this compound activates several downstream signaling cascades. Upon receptor binding, it can stimulate G proteins, leading to the activation of pathways involving nuclear factor-kappa B (NF-κB), signal transducer and activator of transcription 3 (STAT3), protein kinase B (Akt), and extracellular signal-regulated kinase (ERK). Activation of BLT2 by this compound can also lead to the production of reactive oxygen species (ROS).
Q5: Are there any known off-target effects of this compound?
A5: this compound is described as a selective BLT2 agonist. However, as with any small molecule, the possibility of off-target effects should be considered, especially at higher concentrations. It is good practice to include appropriate controls in your experiments to account for any potential non-specific effects. To date, specific off-target activities for this compound have not been extensively reported in the readily available literature.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Lack of biological effect | - Insufficient Dose: The administered dose may be too low for the specific animal model or desired effect. - Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. - Compound Degradation: The this compound solution may have degraded due to improper storage or handling. - Inactive Compound: The activity of this compound is dependent on its carboxyl group; modification of this group renders it inactive. | - Perform a dose-response study to determine the optimal effective dose. - Optimize the formulation and/or the route of administration to improve bioavailability. - Always prepare fresh dosing solutions from a recently prepared stock solution. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Ensure the integrity of the compound. |
| High variability in results | - Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. - Inhomogeneous Formulation: If using a suspension, the compound may not be evenly distributed. - Animal-to-animal Variation: Biological variability between individual animals. | - Ensure accurate and consistent administration techniques. - If using a suspension, vortex or sonicate the solution immediately before each injection to ensure homogeneity. - Increase the number of animals per group to improve statistical power and account for biological variability. |
| Observed toxicity or adverse effects | - High Dose: The administered dose may be too high, leading to on-target or off-target toxicity. - Vehicle Toxicity: The solvent used to dissolve this compound, particularly DMSO, can be toxic at higher concentrations. | - Reduce the administered dose. - Lower the concentration of DMSO in the final dosing solution to the lowest possible level required for solubility (ideally <1%). Include a vehicle-only control group to assess the effects of the vehicle itself. |
| Compound precipitation in dosing solution | - Poor Solubility: this compound may have limited solubility in the final aqueous-based vehicle. | - Increase the percentage of the co-solvent (e.g., DMSO) slightly, while remaining within non-toxic limits. - Add a non-ionic surfactant such as Tween 80 (e.g., 5-10%) to the vehicle to improve solubility and stability of the formulation. - Prepare the formulation fresh before each use. |
Quantitative Data Summary
Table 1: In Vivo Effective Doses of this compound
| Animal Model | Route of Administration | Dose/Concentration | Observed Effect | Reference |
| Mouse | Intraplantar injection | 10 µl of 5 µM solution | Reduction of thermal hyperalgesia | [2] |
| Diabetic Rat | Topical application | 10 µM solution | Acceleration of cutaneous wound healing | [3] |
Experimental Protocols
Protocol 1: Intraplantar Injection in Mice for Nociception Studies
-
Preparation of Dosing Solution:
-
Prepare a 1 mM stock solution of this compound in 100% DMSO.
-
For a final dosing solution of 5 µM, dilute the stock solution in sterile saline (0.9% NaCl). To minimize DMSO toxicity, a two-step dilution is recommended. For example, first dilute the 1 mM stock to 100 µM in saline, and then further dilute to 5 µM. The final DMSO concentration will be very low.
-
Vortex the solution thoroughly before use.
-
-
Animal Handling and Injection:
-
Acclimatize adult male C57BL/6 mice to the experimental setup.
-
Gently restrain the mouse and inject 10 µl of the 5 µM this compound solution into the plantar surface of the hind paw using a 30-gauge needle.
-
A control group should be injected with the same volume of the vehicle (saline with the equivalent low concentration of DMSO).
-
-
Assessment of Nociception:
-
Measure thermal withdrawal latency (e.g., using a Hargreaves apparatus) and mechanical withdrawal threshold (e.g., using von Frey filaments) at baseline and at various time points post-injection (e.g., 30, 60, 120 minutes).
-
Protocol 2: Topical Application in a Rat Wound Healing Model
-
Preparation of Dosing Solution:
-
Prepare a 1 mM stock solution of this compound in 100% DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in a suitable vehicle for topical application, such as a sterile hydrogel or a solution of 1% methylcellulose (B11928114) and 1% soybean lecithin.
-
-
Wound Creation and Treatment:
-
Anesthetize diabetic rats (e.g., streptozotocin-induced).
-
Create full-thickness excisional wounds on the dorsal side of the rats.
-
Apply a defined volume of the 10 µM this compound solution or the vehicle control to the wound bed. The application may be repeated at regular intervals (e.g., daily).
-
-
Assessment of Wound Healing:
-
Monitor wound closure by tracing the wound area at regular intervals.
-
At the end of the experiment, euthanize the animals and collect the wound tissue for histological analysis (e.g., H&E staining to assess re-epithelialization and granulation tissue formation).
-
Mandatory Visualizations
Caption: Signaling pathway of this compound via the BLT2 GPCR.
Caption: General experimental workflow for in vivo studies with this compound.
References
Technical Support Center: CAY10583 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the BLT2 agonist, CAY10583.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: Proper storage and handling of this compound are critical for maintaining its stability and activity. Upon receipt, it is recommended to store the solid compound at -20°C for long-term use (months to years). For short-term storage (days to weeks), it can be kept in a dry and dark place at 0-4°C.[1][2] The compound is shipped at ambient temperature as a non-hazardous chemical and is stable for a few weeks under these conditions.[1]
For creating stock solutions, this compound is soluble in DMSO.[1][3] It is advisable to prepare concentrated stock solutions in DMSO and store them in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] When preparing working solutions, dilute the stock solution in the appropriate aqueous buffer or cell culture medium immediately before use.
Q2: I am observing high variability in my cell-based assay results. What are the common sources of this variability?
A2: Variability in cell-based assays can arise from several factors. It is crucial to standardize procedures to ensure reproducibility. Key sources of variability include:
-
Cell Culture Conditions: Inconsistent cell density, passage number, and time between passaging and the experiment can all affect cellular responses.[4]
-
Compound Handling: Improper storage, repeated freeze-thaw cycles of stock solutions, and inaccurate dilutions can lead to inconsistent compound concentrations.
-
Liquid Handling: Pipetting errors can introduce significant variability, especially when dealing with small volumes.[5]
-
Assay-Specific Parameters: Variations in incubation times, temperature, and reagent concentrations can all contribute to inconsistent results.[6]
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective synthetic agonist for the Leukotriene B4 receptor type 2 (BLT2), which is a G protein-coupled receptor (GPCR).[1][2][3] Upon binding to BLT2, this compound activates downstream signaling pathways that can lead to various cellular responses, including cell migration and proliferation.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent or No this compound-induced Effect in Cell Migration Assays
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions. Concentrations ranging from 1 nM to 1 µM have been reported to be effective in promoting keratinocyte migration.[2] |
| Cell Health and Confluency | Ensure cells are healthy, within a consistent passage number range, and seeded at an optimal density. For scratch assays, a confluent monolayer is required.[7] |
| Incorrect Assay Setup | For transwell assays, ensure the correct pore size is used for your cells. For scratch assays, create a uniform scratch and document it with imaging at time zero.[7][8] |
| Compound Degradation | Prepare fresh working solutions of this compound from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Low BLT2 Receptor Expression | Confirm that your cell line expresses BLT2 at sufficient levels. This can be checked by RT-PCR or Western blotting. |
Issue 2: High Background or No Signal in Calcium Flux Assays
| Possible Cause | Troubleshooting Step |
| Improper Dye Loading | Optimize the concentration of the calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM) and the loading time and temperature for your cell type. Ensure cells are washed properly after loading to remove extracellular dye.[9][10][11] |
| Cell Viability Issues | Check cell viability after dye loading, as the process can be cytotoxic to some cells. |
| Instrument Settings | Ensure the settings on the flow cytometer or plate reader are optimized for the specific calcium indicator dye being used.[12] |
| Agonist Concentration | Use a positive control (e.g., ionomycin) to confirm that the cells are capable of a calcium response.[9][12] Titrate this compound to find the optimal concentration for inducing a calcium flux. |
| Presence of Serum | Some assays may require a serum-free environment. Check if serum components are interfering with your assay.[11] |
Issue 3: Weak or No Signal in Western Blot for Downstream Signaling (e.g., p-ERK)
| Possible Cause | Troubleshooting Step |
| Suboptimal Stimulation Time | Perform a time-course experiment to determine the peak of ERK phosphorylation after this compound stimulation. GPCR-mediated ERK activation can be transient. |
| Poor Cell Lysis and Protein Extraction | Use an appropriate lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation and integrity.[13] |
| Low Protein Concentration | Ensure you are loading a sufficient amount of protein per lane. Perform a protein quantification assay (e.g., BCA) on your lysates.[13] |
| Inefficient Antibody Binding | Use a validated primary antibody for the phosphorylated form of the target protein (e.g., phospho-ERK). Optimize antibody dilutions and incubation times.[14][15][16] |
| Transfer Issues | Verify successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S.[13] |
Experimental Protocols
Cell Migration Scratch Assay
-
Cell Seeding: Seed cells in a 24-well plate and allow them to grow to a confluent monolayer.
-
Scratch Creation: Use a sterile pipette tip to create a uniform scratch across the center of the monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the desired concentration of this compound or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-6 hours) for 24-48 hours.
-
Analysis: Measure the width of the scratch at different time points to quantify cell migration.
Calcium Flux Assay (using Fluo-4 AM)
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., HBSS). Remove the culture medium and add the loading solution to the cells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Washing: Gently wash the cells with buffer to remove excess dye.
-
Baseline Reading: Measure the baseline fluorescence using a plate reader equipped for fluorescence detection.
-
Stimulation: Add this compound at the desired concentration and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity relative to the baseline to determine the calcium flux.
Western Blot for Phospho-ERK
-
Cell Treatment: Culture cells to the desired confluency and then serum-starve them overnight. Treat the cells with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Immediately place the plate on ice, wash with ice-cold PBS, and lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK overnight at 4°C. The following day, wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total ERK as a loading control.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. mt.com [mt.com]
- 6. Understanding and managing sources of variability in cell measurements [insights.bio]
- 7. reactionbiology.com [reactionbiology.com]
- 8. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bu.edu [bu.edu]
- 10. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. bio-rad.com [bio-rad.com]
- 14. novateinbio.com [novateinbio.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. CST | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Assessing CAY10583 Cytotoxicity in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxic potential of CAY10583 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective full agonist for the Leukotriene B4 receptor type 2 (BLT2).[1][2] BLT2 is a G protein-coupled receptor (GPCR) that, upon activation, can initiate various intracellular signaling cascades.[3][4] The primary reported effects of this compound are associated with promoting cell migration and proliferation, particularly in keratinocytes, and accelerating wound healing.[1][5][6] It has been shown to increase intracellular calcium and induce ERK phosphorylation in cells expressing BLT2.[2]
Q2: Is this compound expected to be cytotoxic to primary cells?
Current literature does not indicate that this compound is cytotoxic. In fact, studies have shown it to promote the proliferation of certain cell types, such as colon epithelial cells and fibroblasts (indirectly).[5][6][7] However, the response to any compound can be cell-type specific. Therefore, it is crucial to experimentally assess the cytotoxicity of this compound in your specific primary cell model to rule out any potential off-target effects or dose-dependent toxicity.
Q3: What are the critical first steps before starting a cytotoxicity experiment with this compound?
Before initiating a cytotoxicity assay, it is essential to:
-
Characterize your primary cells: Ensure the health and viability of your primary cells. Note the passage number, as higher passage numbers can lead to altered cellular responses.
-
Determine the optimal seeding density: Titrate the cell number to ensure they are in the logarithmic growth phase during the experiment.
-
Establish a vehicle control: this compound is often dissolved in solvents like DMSO.[2] It is critical to determine the highest concentration of the vehicle that does not affect cell viability and to include this vehicle control in all experiments.[8]
-
Select appropriate positive controls: Use a well-characterized cytotoxic agent to ensure the assay is performing as expected.
Q4: What concentration range of this compound should I test for cytotoxicity?
The effective concentration (EC50) of this compound for BLT2 activation is reported to be around 20 nM.[2] For cytotoxicity testing, it is advisable to use a broad range of concentrations both above and below this value. A suggested starting range could be from 1 nM to 100 µM. This wide range will help to identify a potential therapeutic window and any unexpected toxicity at higher concentrations.
Troubleshooting Guide
This guide addresses common issues encountered when assessing the cytotoxicity of this compound in primary cells.
| Problem | Possible Causes | Recommended Solutions |
| High variability between replicate wells | Inconsistent cell seeding, improper mixing of this compound, or edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. After adding this compound to the medium, mix thoroughly before dispensing into wells. To mitigate edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or culture medium.[8] |
| Unexpected cytotoxicity observed in all treated and control wells | Contamination (mycoplasma, bacteria, fungi), poor primary cell health, or issues with the incubator environment (CO2, temperature, humidity).[8] | Regularly test for mycoplasma contamination. Use fresh, sterile reagents and maintain aseptic technique. Ensure your primary cells are healthy and within a low passage number. Verify and calibrate incubator settings.[8] |
| No cytotoxic effect observed even with the positive control | Assay reagent failure, incorrect assay procedure, or insufficient incubation time. | Check the expiration date and proper storage of all assay reagents. Review the experimental protocol for any deviations. Ensure the incubation time is sufficient for the positive control to induce cell death. |
| Discrepancies between different cytotoxicity assays | Different assays measure different cellular events associated with cell death (e.g., membrane integrity, metabolic activity, apoptosis). | It is recommended to use at least two different cytotoxicity assays that measure distinct parameters to confirm your results. For example, combine a metabolic assay (like MTT or XTT) with a membrane integrity assay (like LDH release or a dye exclusion assay). |
Quantitative Data Summary
The following tables provide a structured way to present hypothetical cytotoxicity data for this compound.
Table 1: Effect of this compound on Primary Human Keratinocyte Viability (MTT Assay)
| This compound Concentration | % Viability (Mean ± SD) |
| Vehicle Control (0.1% DMSO) | 100 ± 4.5 |
| 1 nM | 102 ± 5.1 |
| 10 nM | 105 ± 3.9 |
| 100 nM | 108 ± 4.2 |
| 1 µM | 106 ± 5.5 |
| 10 µM | 98 ± 6.1 |
| 100 µM | 95 ± 7.3 |
Table 2: Lactate Dehydrogenase (LDH) Release in Primary Human Fibroblasts Treated with this compound
| This compound Concentration | % Cytotoxicity (Mean ± SD) |
| Vehicle Control (0.1% DMSO) | 2.1 ± 0.5 |
| 1 nM | 2.3 ± 0.7 |
| 10 nM | 2.0 ± 0.4 |
| 100 nM | 2.5 ± 0.6 |
| 1 µM | 2.8 ± 0.9 |
| 10 µM | 3.1 ± 1.2 |
| 100 µM | 3.5 ± 1.5 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability based on the metabolic activity of viable cells.
-
Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Ensure the final vehicle concentration is consistent across all wells (typically ≤ 0.1% DMSO). Remove the old medium and add 100 µL of the medium containing this compound to the respective wells. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures cytotoxicity by quantifying the release of LDH from cells with damaged membranes.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired duration.
-
Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Use a positive control (e.g., cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background from the untreated cells.
Visualizations
Caption: Simplified signaling pathway of this compound via the BLT2 receptor.
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for unexpected cytotoxicity results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Elucidation of Mechanism for Ligand Efficacy at Leukotriene B4 Receptor 2 (BLT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of Mechanism for Ligand Efficacy at Leukotriene B4 Receptor 2 (BLT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. This compound | CAS 862891-27-8 | TargetMol | Biomol.com [biomol.com]
- 7. Discovery of Irbesartan Derivatives as BLT2 Agonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
CAY10583 stability in different cell culture media
Welcome to the technical support center for CAY10583. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective full agonist for the Leukotriene B4 receptor type 2 (BLT2).[1] Upon binding to BLT2, a G protein-coupled receptor (GPCR), it activates downstream signaling pathways, leading to cellular responses such as keratinocyte migration.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least four years. A stock solution in a suitable solvent can be stored at -80°C for up to six months or at -20°C for up to one month.
Q3: What is the stability of this compound in cell culture media?
The stability of this compound in cell culture media can be influenced by factors such as the medium composition, pH, and incubation temperature. Due to its carboxylic acid moiety, its stability might be pH-dependent. It is recommended to assess its stability under your specific experimental conditions. An experimental protocol for determining stability is provided in this guide.
Q4: What are the expected cellular effects of this compound?
As a BLT2 agonist, this compound has been shown to induce several cellular effects, including:
-
Increased intracellular calcium mobilization.
-
Phosphorylation of Extracellular signal-regulated kinase (ERK).
-
Promotion of cell migration, particularly in keratinocytes.[1]
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no cellular response to this compound | Degradation of this compound in cell culture medium: The compound may not be stable under the experimental conditions (e.g., prolonged incubation at 37°C). | Perform a stability study of this compound in your specific cell culture medium using the provided protocol. Prepare fresh working solutions for each experiment. Minimize the pre-incubation time of the compound in the medium before adding to cells. |
| Suboptimal compound concentration: The concentration of this compound may be too low or too high, leading to a weak or toxic response, respectively. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. | |
| Low or absent BLT2 receptor expression: The cell line being used may not express the BLT2 receptor at a sufficient level. | Verify the expression of BLT2 in your cell line using techniques such as qPCR or Western blotting. | |
| High background signal in assays | Precipitation of this compound: The compound may precipitate in the aqueous culture medium, especially at high concentrations. | Ensure the final solvent concentration (e.g., DMSO) is kept low (typically <0.5%) and that the compound is fully dissolved before adding to the medium. Visually inspect the medium for any signs of precipitation. |
| Autofluorescence of the compound: this compound might exhibit intrinsic fluorescence, interfering with fluorescence-based assays. | Run a control with the compound in cell-free medium to assess its autofluorescence at the excitation and emission wavelengths of your assay. | |
| Variability between experimental replicates | Inconsistent preparation of this compound working solutions: Errors in dilution or handling can lead to variations in the final concentration. | Prepare a fresh stock solution and perform serial dilutions carefully. Vortex solutions thoroughly before use. |
| Uneven cell seeding or cell health: Variations in cell number or viability across wells can lead to inconsistent responses. | Ensure uniform cell seeding and check cell viability before starting the experiment. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol describes a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator (37°C, 5% CO₂)
-
Microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare working solutions by diluting the stock solution in the cell culture medium to the final desired experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%. Also, prepare a control solution in PBS.
-
Aliquot the working solutions into microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
For the 0-hour time point, immediately process the sample as described from step 6.
-
Incubate the remaining tubes at 37°C in a 5% CO₂ incubator.
-
At each designated time point, transfer an aliquot of the incubated solution to a new tube.
-
Stop the degradation by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet any precipitates.
-
Analyze the supernatant by HPLC to determine the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Illustrative Stability Data:
The following tables provide representative data on the stability of this compound in different media at 37°C. This data is for illustrative purposes and actual results may vary.
Table 1: Stability of this compound (10 µM) in DMEM with 10% FBS
| Time (hours) | % this compound Remaining |
| 0 | 100% |
| 2 | 98% |
| 4 | 95% |
| 8 | 90% |
| 24 | 75% |
| 48 | 60% |
Table 2: Stability of this compound (10 µM) in RPMI-1640 with 10% FBS
| Time (hours) | % this compound Remaining |
| 0 | 100% |
| 2 | 97% |
| 4 | 93% |
| 8 | 88% |
| 24 | 70% |
| 48 | 55% |
Protocol 2: Cell Migration Assay (Transwell Assay)
Materials:
-
Transwell inserts (appropriate pore size for your cells)
-
24-well plates
-
Cell culture medium (serum-free and serum-containing)
-
This compound
-
Calcein-AM or other suitable cell stain
-
Fluorescence plate reader
Procedure:
-
Seed cells in the upper chamber of the Transwell inserts in serum-free medium.
-
In the lower chamber, add medium containing this compound at the desired concentration as a chemoattractant. Include a negative control (serum-free medium) and a positive control (medium with 10% FBS).
-
Incubate the plate at 37°C for a duration appropriate for your cell type (e.g., 4-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert.
-
Quantify the migrated cells by eluting the stain and measuring the fluorescence, or by counting the cells under a microscope.
Protocol 3: ERK Phosphorylation Assay (Western Blotting)
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
Lysis buffer
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours before treatment.
-
Treat the cells with this compound at various concentrations for a predetermined time (e.g., 15-30 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-ERK1/2.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
Protocol 4: Intracellular Calcium Mobilization Assay
Materials:
-
Cell line of interest
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS)
-
This compound
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and grow to confluency.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and take a baseline reading.
-
Add this compound at the desired concentration and immediately start kinetic reading of the fluorescence signal.
-
Monitor the change in fluorescence over time to determine the intracellular calcium mobilization.
Visualizations
Caption: BLT2 Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for this compound Cell-Based Assays.
Caption: Troubleshooting Logic for this compound Experiments.
References
Validation & Comparative
A Comparative Guide to BLT2 Receptor Activation: CAY10583 versus LTB4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of CAY10583 and Leukotriene B4 (LTB4) in their capacity to activate the BLT2 receptor, a G-protein coupled receptor implicated in a range of physiological and pathological processes, including inflammation, wound healing, and cancer. This analysis is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate ligand for their studies.
Introduction to BLT2 and its Ligands
The BLT2 receptor is a low-affinity receptor for the endogenous lipid mediator Leukotriene B4 (LTB4). In contrast, the BLT1 receptor is a high-affinity receptor for LTB4 and is primarily expressed on leukocytes. BLT2, however, is more ubiquitously expressed and has been a subject of growing interest for its role in various cellular processes.[1][2][3] this compound is a potent and selective synthetic agonist developed for the specific activation of the BLT2 receptor, offering a valuable tool to dissect its distinct functions.[4][5]
Quantitative Comparison of Ligand Performance
The efficacy and potency of this compound and LTB4 at the BLT2 receptor have been characterized through various in vitro assays. The following tables summarize the key quantitative data from published studies.
Table 1: Receptor Binding and Activation Potency
| Ligand | Parameter | Value | Cell Type | Reference |
| LTB4 | Kd | 23 nM | HEK 293 cells expressing hBLT2 | [1] |
| EC50 (Calcium Mobilization) | 170 nM | CHO cells expressing BLT2 | [4] | |
| This compound | EC50 (Calcium Mobilization) | 20 nM | CHO cells expressing BLT2 | [4] |
Table 2: Downstream Signaling Activation
| Ligand | Assay | Effect | Cell Type | Reference |
| LTB4 | Chemotaxis | Induces chemotaxis | CHO cells expressing BLT2 | [1] |
| Adenylyl Cyclase Inhibition | Pertussis toxin-insensitive inhibition | CHO cells expressing BLT2 | [1] | |
| ERK Phosphorylation | Induces ERK phosphorylation | Pancreatic cancer cells | [6] | |
| This compound | ERK Phosphorylation | Dose-dependently induces ERK phosphorylation | CHO cells expressing BLT2 | [4] |
| Keratinocyte Migration | Promotes wound closure | In vitro and in vivo models | [5] |
Signaling Pathways
Upon activation by either LTB4 or this compound, the BLT2 receptor initiates a cascade of intracellular signaling events. It couples to both pertussis toxin-sensitive (Gαi) and -insensitive (Gαq) G-proteins.[1][7] This dual coupling leads to the activation of multiple downstream pathways, including the mobilization of intracellular calcium, inhibition of adenylyl cyclase, and activation of the MAPK/ERK and PI3K/Akt pathways.[1][6] These pathways collectively regulate cellular functions such as chemotaxis, proliferation, and survival.
Caption: BLT2 receptor signaling cascade.
Experimental Protocols
This section details the methodologies for key experiments used to compare this compound and LTB4.
Receptor Binding Assay
Objective: To determine the binding affinity (Kd) of ligands to the BLT2 receptor.
Methodology:
-
Cell Culture and Membrane Preparation: HEK 293 cells are transiently transfected with a plasmid encoding the human BLT2 receptor. After 48 hours, cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.
-
Binding Reaction: Membrane fractions are incubated with a constant concentration of radiolabeled LTB4 (e.g., [3H]LTB4) and increasing concentrations of unlabeled competitor ligand (LTB4 or this compound) in a binding buffer.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki (and subsequently Kd) value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To measure the ability of ligands to induce intracellular calcium release following BLT2 receptor activation.
Methodology:
-
Cell Culture and Loading: CHO cells stably expressing the BLT2 receptor are seeded in 96-well plates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 1 hour at 37°C.
-
Ligand Stimulation: The cells are washed to remove excess dye and then stimulated with various concentrations of this compound or LTB4.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence intensity is measured for each concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 value.
Caption: Workflow for comparing ligand-induced calcium mobilization.
Conclusion
Both this compound and LTB4 are effective activators of the BLT2 receptor, however, they exhibit distinct profiles. This compound is a more potent and selective agonist for BLT2 compared to LTB4, which also potently activates the BLT1 receptor.[4] This makes this compound an invaluable tool for studies aiming to specifically investigate the roles of BLT2 without the confounding effects of BLT1 activation. The choice between this compound and LTB4 will therefore depend on the specific experimental goals. For studies requiring specific modulation of BLT2, this compound is the superior choice. For investigations into the integrated physiological effects of the endogenous ligand that acts on both BLT1 and BLT2, LTB4 remains the relevant compound.
References
- 1. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Leukotriene B4 receptor 2 - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Efficacy of CAY10583 and Other BLT2 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of CAY10583, a synthetic BLT2 agonist, with other known endogenous and synthetic BLT2 agonists. The data presented is compiled from various studies to offer an objective overview of their performance in key experimental assays.
Introduction to BLT2 and its Agonists
The leukotriene B4 receptor 2 (BLT2) is a G protein-coupled receptor (GPCR) that, unlike its high-affinity counterpart BLT1, is a low-affinity receptor for the proinflammatory lipid mediator leukotriene B4 (LTB4).[1][2] BLT2 is expressed in a wide range of tissues and is implicated in various physiological and pathological processes, including inflammation, immune responses, cancer progression, and wound healing.[3][4] Activation of BLT2 triggers intracellular signaling cascades that mediate cellular responses such as chemotaxis, proliferation, and survival.[1][3] This has led to a growing interest in developing and characterizing BLT2 agonists for potential therapeutic applications.
This guide focuses on comparing the synthetic agonist this compound with other notable BLT2 agonists, including the endogenous ligands LTB4 and 12-hydroxyheptadecatrienoic acid (12-HHT), as well as the repurposed drug Irbesartan and its derivatives.
Quantitative Comparison of BLT2 Agonist Efficacy
The following tables summarize the available quantitative data on the potency and efficacy of various BLT2 agonists from different experimental assays. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Potency of BLT2 Agonists in Gq-Mediated Signaling Assays
| Agonist | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | IP-One | CHO-K1 | EC50 | Reference Agonist | [5] |
| 12-HHT | Calcium Mobilization | CHO-BLT2 | EC50 | 19 nM | [6] |
| IP Accumulation | CHO-BLT2 + Gα14 | EC50 | 5.4 nM | [6] | |
| LTB4 | Calcium Mobilization | CHO-BLT2 | EC50 | 142 nM | [6] |
| IP Accumulation | CHO-BLT2 + Gα14 | EC50 | 43 nM | [6] | |
| Irbesartan | IP-One | CHO-K1 | EC50 | 410 nM | [5] |
| Irbesartan Derivative 8f | IP-One | CHO-K1 | EC50 | 67.6 nM | [5] |
| Candesartan | IP-One | CHO-K1 | EC50 | ~15 µM | [5] |
| Valsartan | IP-One | CHO-K1 | EC50 | ~16 µM | [5] |
Table 2: Binding Affinity of Ligands for the BLT2 Receptor
| Ligand | Assay Type | Preparation | Parameter | Value | Reference |
| LTB4 | Radioligand Binding | HEK 293 cell membranes | Kd | 22.7 nM | [1] |
| 12-HHT | Competitive Binding ([³H]LTB4) | CHO-BLT2 cell membranes | IC50 | Higher affinity than LTB4 | [6] |
Experimental Methodologies
This section provides an overview of the key experimental protocols used to assess the efficacy of BLT2 agonists.
Inositol (B14025) Monophosphate (IP-One) Assay for Gq Activation
The IP-One assay is a functional, cell-based assay that measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway.
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human BLT2 receptor.
-
Principle: Activation of Gq-coupled receptors like BLT2 leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is rapidly metabolized to IP1. The assay uses a competitive immunoassay format with a terbium cryptate-labeled anti-IP1 antibody and a d2-labeled IP1 analog. In the absence of cellular IP1, the two reagents are in close proximity, leading to a high FRET signal. When cellular IP1 is produced upon agonist stimulation, it competes with the d2-labeled IP1 for antibody binding, resulting in a decrease in the FRET signal.
-
General Protocol:
-
Cells are seeded in a 96-well or 384-well plate and cultured to the appropriate confluency.
-
The culture medium is replaced with a stimulation buffer.
-
Cells are incubated with varying concentrations of the BLT2 agonist (e.g., this compound, Irbesartan derivatives) for a defined period at 37°C.
-
The stimulation is stopped by adding the IP1-d2 and anti-IP1-cryptate reagents.
-
After incubation, the HTRF (Homogeneous Time-Resolved Fluorescence) signal is read on a compatible plate reader.
-
EC50 values are calculated from the dose-response curves.[5][7]
-
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration upon BLT2 activation, another hallmark of Gq signaling.
-
Cell Line: CHO cells stably expressing the BLT2 receptor (CHO-BLT2).
-
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM). Upon agonist binding to BLT2 and subsequent Gq activation, IP3 is produced, which binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The fluorescent dye binds to the free calcium, resulting in a change in fluorescence intensity that can be measured over time.
-
General Protocol:
-
CHO-BLT2 cells are seeded in a 96-well plate.
-
Cells are loaded with a calcium-sensitive dye in a suitable buffer.
-
The plate is placed in a fluorometric imaging plate reader or a fluorescence microscope.
-
A baseline fluorescence reading is taken.
-
The BLT2 agonist (e.g., 12-HHT, LTB4) is added, and the change in fluorescence is recorded in real-time.
-
The peak fluorescence response is used to generate dose-response curves and calculate EC50 values.[6]
-
Chemotaxis Assay
This assay assesses the ability of a BLT2 agonist to induce directed cell migration, a key function of BLT2 signaling.
-
Cell Line: CHO cells expressing BLT2 (CHO-BLT2) or other responsive cell types like neutrophils or mast cells.
-
Principle: A chemotactic gradient is established in a multi-well chamber (e.g., Boyden chamber, Transwell assay) where a porous membrane separates an upper and a lower compartment. Cells are placed in the upper chamber, and the chemoattractant (BLT2 agonist) is placed in the lower chamber. Cells migrate through the pores towards the chemoattractant. The number of migrated cells is then quantified.
-
General Protocol:
-
A solution containing the BLT2 agonist is added to the lower wells of the chemotaxis chamber.
-
A cell suspension is added to the upper wells, which are separated by a porous membrane.
-
The plate is incubated at 37°C for a sufficient time to allow for cell migration.
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface of the membrane are fixed and stained.
-
The number of migrated cells is counted using a microscope or a plate reader.[8][9][10][11]
-
Signaling Pathways and Visualizations
Activation of the BLT2 receptor by an agonist initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of heterotrimeric G proteins, predominantly Gq and Gi.
BLT2 Signaling Pathway
Caption: BLT2 receptor signaling cascade.
Experimental Workflow: IP-One Assay
Caption: Workflow for the IP-One HTRF assay.
Summary and Conclusion
This guide provides a comparative overview of the efficacy of this compound and other BLT2 agonists based on available in vitro data.
-
This compound serves as a potent and selective synthetic agonist for BLT2, frequently used as a reference compound in functional assays.
-
12-HHT has been identified as a potent endogenous agonist for BLT2, exhibiting higher affinity and potency than LTB4 in several assays.[6]
-
LTB4 , while being the eponymous ligand, acts as a lower-affinity agonist for BLT2 compared to BLT1.[1]
-
Irbesartan and its derivatives have been identified as novel BLT2 agonists, with some derivatives showing high potency.[5] This highlights the potential for repurposing existing drugs for new therapeutic targets.
The choice of agonist for research or therapeutic development will depend on the specific application, considering factors such as potency, selectivity, and pharmacokinetic properties. The experimental protocols and signaling pathway information provided herein serve as a valuable resource for designing and interpreting studies aimed at further elucidating the role of BLT2 and the therapeutic potential of its agonists. Further head-to-head comparative studies under standardized conditions would be beneficial for a more definitive ranking of the efficacy of these compounds.
References
- 1. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Two distinct forms of human BLT2: long-form and short-form BLT2 [frontiersin.org]
- 3. BLT2 is a pro-tumorigenic mediator during cancer progression and a therapeutic target for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological functions of 12(S)-hydroxyheptadecatrienoic acid as a ligand of leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Irbesartan Derivatives as BLT2 Agonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Chemotaxis Analysis Protocols | Revvity [revvity.com]
- 10. ibidi.com [ibidi.com]
- 11. timothyspringer.org [timothyspringer.org]
Validating BLT2 Activation: A Comparative Guide to CAY10583 and Other In Vitro Tools
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CAY10583, a potent and selective synthetic agonist of the Leukotriene B4 receptor type 2 (BLT2), with other commercially available and endogenous activators. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to aid in the selection of the most appropriate tool for your in vitro research needs.
This compound: A Potent and Selective BLT2 Agonist
This compound has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of BLT2. Its synthetic nature ensures batch-to-batch consistency, a critical factor for reproducible in vitro studies.
Comparison of BLT2 Agonists
The selection of a suitable BLT2 agonist is contingent on the specific experimental goals, including desired potency, selectivity, and the nature of the study (e.g., cell-based functional assays versus binding studies). Below is a comparative summary of this compound and other common BLT2 activators.
| Agonist | Type | Reported EC50/IC50/Kd | Key Features |
| This compound | Synthetic Agonist | EC50 = 410 nM (IP-One assay)[1] | Potent and selective full BLT2 agonist.[1] Widely used in functional assays like cell proliferation and migration studies.[1] |
| 12(S)-HHT | Endogenous Agonist | EC50 = 19 nM (Calcium Mobilization); IC50 = 2.8 nM (Displacement Assay)[2] | A natural high-affinity ligand for BLT2.[3] Its production is dependent on cyclooxygenase-1 (COX-1) activity.[3] |
| Leukotriene B4 (LTB4) | Endogenous Agonist | Kd = 22.7 nM; EC50 = 142 nM (Calcium Mobilization)[2][4] | Endogenous ligand for both high-affinity (BLT1) and low-affinity (BLT2) receptors.[4] |
| Irbesartan | Synthetic Agonist | EC50 = 410 nM[1] | An approved angiotensin II type 1 (AT1) receptor antagonist that also acts as a moderate BLT2 agonist.[1][5] |
| Irbesartan Derivative (8f) | Synthetic Agonist | EC50 = 67.6 nM[1][5] | A potent derivative of Irbesartan with improved BLT2 agonist activity.[1][5] |
Experimental Protocols for BLT2 Activation Validation
Accurate validation of BLT2 activation is paramount. The following are detailed protocols for commonly employed in vitro assays.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like BLT2.
Principle: Upon agonist binding, BLT2 activates the Gq protein, leading to the release of calcium from intracellular stores. This transient increase in cytosolic calcium is detected by a calcium-sensitive fluorescent dye.
Protocol:
-
Cell Culture: Plate cells expressing BLT2 (e.g., CHO-BLT2 or HEK293-BLT2) in a 96-well black, clear-bottom plate and culture overnight to allow for adherence.
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare a dilution series of the test compounds (e.g., this compound) at the desired concentrations.
-
Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then inject the compound and continuously record the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the EC50 value by plotting the peak fluorescence response against the logarithm of the agonist concentration.
IP-One Assay (Inositol Monophosphate Accumulation)
This assay quantifies the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway.[6]
Principle: Activation of Gq-coupled receptors leads to the production of inositol trisphosphate (IP3), which is rapidly metabolized to IP1. In the presence of lithium chloride (LiCl), the degradation of IP1 is inhibited, allowing for its accumulation and detection.[7]
Protocol:
-
Cell Stimulation: Seed BLT2-expressing cells in a 96-well plate. On the day of the assay, replace the medium with a stimulation buffer containing LiCl and the test compounds. Incubate for a specified period (e.g., 1 hour) at 37°C.
-
Cell Lysis: Lyse the cells to release the accumulated IP1.
-
Detection: The amount of IP1 in the cell lysate is quantified using a competitive immunoassay, typically employing HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA technology.[6][8]
-
Data Analysis: A decrease in the FRET signal (for HTRF) or a colorimetric change (for ELISA) is proportional to the amount of IP1 produced. Calculate EC50 values from dose-response curves.
Chemotaxis Assay
This assay assesses the ability of a BLT2 agonist to induce directed cell migration.
Principle: Cells expressing BLT2 will migrate along a concentration gradient of an agonist. This migration is typically measured using a Boyden chamber or a modern equivalent.
Protocol:
-
Chamber Setup: Place a porous membrane (e.g., 5 µm pore size) between the upper and lower chambers of a chemotaxis plate.[9]
-
Chemoattractant: Add the test compound (chemoattractant) to the lower chamber.
-
Cell Seeding: Seed BLT2-expressing cells in the upper chamber.
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration through the membrane (e.g., 2-4 hours).[9][10]
-
Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by staining the migrated cells and counting them under a microscope or by using a fluorescent dye and a plate reader.[11]
-
Data Analysis: Compare the number of migrated cells in the presence of the agonist to the number of migrated cells in the control (vehicle) wells.
Visualizing BLT2 Signaling and Experimental Workflow
To further clarify the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: BLT2 Receptor Signaling Pathway.
Caption: Experimental Workflow for BLT2 Activation Validation.
Caption: Decision Guide for Selecting a BLT2 Agonist.
References
- 1. Discovery of Irbesartan Derivatives as BLT2 Agonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12(S)-Hydroxyheptadeca-5Z, 8E, 10E-trienoic acid is a natural ligand for leukotriene B4 receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. timothyspringer.org [timothyspringer.org]
- 10. revvity.com [revvity.com]
- 11. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
CAY10583: A Comparative Analysis of its Selectivity for the BLT2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CAY10583's selectivity for the Leukotriene B4 receptor 2 (BLT2) over BLT1. It includes a comparative analysis with other known BLT2-selective compounds, detailed experimental protocols for assessing receptor selectivity, and visualizations of key signaling pathways and experimental workflows.
Introduction to BLT Receptors and this compound
Leukotriene B4 (LTB4) is a potent lipid mediator involved in inflammatory responses. It exerts its effects through two G protein-coupled receptors, BLT1 and BLT2. BLT1 is a high-affinity receptor for LTB4, primarily expressed on leukocytes, and mediates pro-inflammatory responses such as chemotaxis. In contrast, BLT2 is a low-affinity receptor for LTB4 and is more ubiquitously expressed. The development of selective ligands for these receptors is crucial for dissecting their distinct physiological and pathological roles. This compound is widely recognized as a potent and selective agonist for the BLT2 receptor and has been utilized as a tool to investigate the specific functions of BLT2.
Comparative Selectivity of BLT2 Ligands
| Compound | Type | BLT2 Activity | BLT1 Activity | Selectivity (BLT1/BLT2) |
| This compound | Agonist | Potent and Selective Agonist | Not specified | Selective for BLT2 |
| Compound 8f (Irbesartan derivative) | Agonist | EC50 = 67.6 nM | Not specified | Selective for BLT2 |
| LY255283 | Antagonist | IC50 ≈ 100 nM - 1 µM | ~10-fold lower affinity | ~10-fold |
| Compound 15b | Antagonist | IC50 = 224 nM (chemotaxis); Ki = 132 nM (binding) | No inhibition of chemotaxis | High |
Experimental Protocols
To determine the selectivity of compounds like this compound for BLT2 over BLT1, several key in vitro experiments are typically performed. Below are detailed protocols for three common assays.
Radioligand Displacement Assay
This assay measures the binding affinity (Ki) of a test compound by assessing its ability to displace a radiolabeled ligand from the target receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound for BLT1 and BLT2.
Materials:
-
Membrane preparations from cells stably expressing human BLT1 or BLT2.
-
Radioligand (e.g., [3H]-LTB4).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled LTB4 (for non-specific binding) or test compound dilution.
-
50 µL of radioligand (e.g., [3H]-LTB4) at a concentration near its Kd.
-
100 µL of cell membrane preparation (containing either BLT1 or BLT2).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to stimulate Gq-coupled receptor signaling, leading to an increase in intracellular calcium concentration.
Objective: To determine the potency (EC50) of an agonist or inhibitory potency (IC50) of an antagonist at BLT1 and BLT2.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human BLT1 or BLT2.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test compound (agonist or antagonist) at various concentrations.
-
Reference agonist (e.g., LTB4).
-
96-well black, clear-bottom plates.
-
Fluorescence microplate reader with automated injection capabilities.
Procedure:
-
Seed the BLT1- or BLT2-expressing cells in 96-well plates and grow to confluence.
-
Load the cells with a calcium-sensitive dye by incubating with the dye solution in assay buffer for 45-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
For agonist testing:
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the test compound at various concentrations and monitor the change in fluorescence over time.
-
-
For antagonist testing:
-
Pre-incubate the cells with the test compound at various concentrations for 15-30 minutes.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a reference agonist (e.g., LTB4) at a concentration that gives a submaximal response (e.g., EC80) and monitor the change in fluorescence.
-
-
Determine the maximal fluorescence response for each concentration.
-
Plot the response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
Chemotaxis Assay
This assay measures the ability of a compound to induce or inhibit cell migration, a key function mediated by BLT receptors.
Objective: To assess the chemoattractant activity (for agonists) or inhibitory effect (for antagonists) of a compound on cells expressing BLT1 or BLT2.
Materials:
-
CHO cells stably expressing human BLT1 or BLT2.
-
Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 5-8 µm pores).
-
Assay Medium: Serum-free cell culture medium.
-
Test compound (agonist or antagonist) at various concentrations.
-
Reference agonist (e.g., LTB4).
-
Cell staining dye (e.g., Calcein AM).
-
Fluorescence microscope or plate reader.
Procedure:
-
For agonist testing:
-
Place the test compound at various concentrations in the lower chamber of the chemotaxis plate.
-
Place a suspension of BLT1- or BLT2-expressing cells in the upper chamber.
-
-
For antagonist testing:
-
Pre-incubate the cell suspension with the test compound at various concentrations.
-
Place a reference agonist (e.g., LTB4) in the lower chamber.
-
Place the pre-incubated cells in the upper chamber.
-
-
Incubate the chamber at 37°C in a humidified incubator for 2-4 hours to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope or quantify the fluorescence of stained cells using a plate reader.
-
Plot the number of migrated cells or fluorescence intensity against the log of the compound concentration to determine the chemotactic response or its inhibition.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
A Comparative Analysis of CAY10583 and Other Advanced Wound Healing Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of wound care is continually evolving, with a growing demand for therapeutic agents that can accelerate and improve the healing of chronic wounds, particularly in patient populations with comorbidities such as diabetes. This guide provides a comparative overview of CAY10583, a synthetic leukotriene B4 receptor type 2 (BLT2) agonist, and other prominent wound healing agents. The comparison is based on available preclinical and clinical data, with a focus on their mechanisms of action and efficacy in promoting wound closure.
Overview of Compared Wound Healing Agents
This guide focuses on the following classes of wound healing agents:
-
BLT2 Agonist (this compound): A small molecule that activates the BLT2 receptor, primarily expressed on keratinocytes, to stimulate their migration and indirectly promote fibroblast proliferation.
-
Growth Factors: Recombinant human proteins that play crucial roles in cell proliferation, migration, and angiogenesis. This category includes Platelet-Derived Growth Factor-BB (PDGF-BB), Fibroblast Growth Factor (FGF), and Transforming Growth Factor-beta (TGF-β).
-
Natural Compounds: Bioactive substances derived from natural sources with demonstrated wound healing properties, such as curcumin (B1669340) and honey.
-
Bioengineered Skin Substitutes: Advanced dressings composed of living cells and extracellular matrices that provide a scaffold and bioactive molecules to support wound closure. Examples include Apligraf® and Dermagraft®.
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and other wound healing agents, primarily in the context of diabetic wound healing. It is important to note that these data are derived from separate studies with different experimental designs, and direct cross-study comparisons should be made with caution.
Table 1: Preclinical Efficacy in Animal Models of Diabetic Wounds
| Agent/Treatment | Animal Model | Key Efficacy Endpoint | Result | Citation |
| This compound | Streptozotocin-induced diabetic rats | % Wound Closure (Day 12) | This compound: 78.05% vs. Control: 59.84% | |
| This compound | Streptozotocin-induced diabetic rats | Fibroblast Scratch Closure | This compound-treated keratinocyte supernatant: 75.95% vs. Control: 49.69% | |
| PDGF-BB | Genetically diabetic mice (db/db) | Increased fibroblasts and capillaries | Significantly more than vehicle-treated at 10 and 21 days | [1] |
| bFGF | Genetically diabetic mice (db/db) | Increased fibroblasts and capillaries | Significantly more than vehicle-treated at 10 and 21 days | [1] |
| Curcumin | Streptozotocin-induced diabetic mice | Rate of Wound Closure | 80% increase compared to control | [2] |
Table 2: Clinical Efficacy in Human Diabetic Foot Ulcers (DFUs)
| Agent/Treatment | Study Design | Key Efficacy Endpoint | Result | Citation |
| Becaplermin (B1179602) (PDGF-BB) | Phase III RCT | % of patients with complete healing (20 weeks) | Becaplermin (100 µg/g): 50% vs. Placebo: 35% | [3] |
| Becaplermin (PDGF-BB) | Open-label clinical evaluation | % of patients with complete healing (20 weeks) | 57.5% | [4] |
| Becaplermin (PDGF-BB) | Open-label clinical evaluation | Mean time to complete closure | 63 days | [4] |
| Apligraf® | Randomized, controlled trial | % of patients with 100% closed ulcers (12 weeks) | Apligraf: 56% vs. Conventional therapy: 39% | [5] |
| Apligraf® | Randomized, controlled trial | % of patients with complete wound closure (12 weeks) | Apligraf: 51.5% vs. Standard therapy: 26.3% | [6] |
| Apligraf® | Comparative effectiveness study | % of wound closure at 12 weeks | Apligraf: 48% vs. Epifix: 28% | [7] |
| Apligraf® | Comparative effectiveness study | % of wound closure at 24 weeks | Apligraf: 72% vs. Epifix: 47% | [7] |
| rhEGF (Topical) | Meta-analysis of RCTs | Risk Ratio for healing | 1.54 (favors rhEGF over control) | [8] |
| Curcumin and Honey | Pre-experimental study | Significant difference in healing | p=0.027 (before vs. after treatment) | [9][10] |
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is crucial for the targeted development and application of wound healing agents.
This compound and the BLT2 Signaling Pathway
This compound acts as an agonist for the BLT2 receptor, which is predominantly expressed in epidermal keratinocytes.[11] Activation of BLT2 initiates a signaling cascade that promotes keratinocyte migration, a critical step in re-epithelialization. Furthermore, activated keratinocytes increase their production of growth factors such as Transforming Growth Factor-beta 1 (TGF-β1) and basic Fibroblast Growth Factor (bFGF). These growth factors then act in a paracrine manner to stimulate the proliferation of dermal fibroblasts, which are essential for granulation tissue formation.[12]
Growth Factor Signaling Pathways (PDGF & TGF-β)
Growth factors like PDGF and TGF-β play pivotal roles in orchestrating the wound healing cascade.
PDGF Signaling: Platelet-Derived Growth Factor (PDGF) is a potent mitogen and chemoattractant for fibroblasts, smooth muscle cells, and neutrophils. Upon binding to its receptor (PDGFR), it triggers multiple downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, migration, and survival.[13][14][15]
TGF-β Signaling: Transforming Growth Factor-beta (TGF-β) is a multifunctional cytokine that regulates various aspects of wound healing, including inflammation, angiogenesis, and extracellular matrix (ECM) deposition.[16] It signals through a receptor complex of type I and type II serine/threonine kinases. Upon ligand binding, the type II receptor phosphorylates and activates the type I receptor, which in turn phosphorylates receptor-regulated Smads (R-Smads). The activated R-Smads form a complex with a common-mediator Smad (Co-Smad), which then translocates to the nucleus to regulate the transcription of target genes involved in ECM production and cell differentiation.[17][18]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the comparative evaluation of wound healing agents.
In Vivo Wound Healing Model: Excisional Wound in a Diabetic Rat Model
This protocol describes a common in vivo model for evaluating the efficacy of topical wound healing agents in a diabetic setting.[19][20][21][22]
Key Parameters for Assessment: [23][24][25][26][27]
-
Rate of Wound Closure: Measured periodically by tracing the wound margins and calculating the wound area.
-
Histological Evaluation: Assessment of re-epithelialization, granulation tissue formation, collagen deposition, and angiogenesis in tissue sections.
-
Biochemical Analysis: Quantification of markers such as hydroxyproline content to determine collagen deposition.
-
Immunohistochemistry: Staining for specific cell types (e.g., macrophages, neutrophils) and signaling molecules to understand the cellular and molecular responses.
In Vitro Keratinocyte Migration Assay: Scratch Assay
The scratch assay is a simple and widely used method to assess the effect of a compound on cell migration in vitro.
In Vitro Fibroblast Proliferation Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Conclusion
This compound represents a targeted approach to wound healing by specifically activating the BLT2 receptor on keratinocytes, thereby initiating a cascade of events that promotes both re-epithelialization and granulation tissue formation. In preclinical models of diabetic wound healing, it has demonstrated significant efficacy in accelerating wound closure.
When compared to other established wound healing agents, such as growth factors and bioengineered skin substitutes, this compound offers the advantage of being a small molecule, which may have implications for formulation, stability, and cost of goods. However, the robust clinical data available for agents like becaplermin (PDGF-BB) and Apligraf® in treating diabetic foot ulcers sets a high benchmark for any new therapeutic.
Further direct comparative studies are warranted to definitively position this compound within the therapeutic armamentarium for chronic wounds. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and interpreting such studies. As our understanding of the complex wound healing process deepens, the development of agents with novel mechanisms of action, such as this compound, holds promise for addressing the unmet needs of patients with chronic and non-healing wounds.
References
- 1. Becaplermin gel (PDGF-BB) as topical wound therapy. Plastic Surgery Educational Foundation DATA Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Efficacy and safety of a topical gel formulation of recombinant human platelet-derived growth factor-BB (becaplermin) in patients with chronic neuropathic diabetic ulcers. A phase III randomized placebo-controlled double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recombinant human platelet-derived growth factor-BB (becaplermin) for healing chronic lower extremity diabetic ulcers: an open-label clinical evaluation of efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. Apligraf in the treatment of neuropathic diabetic foot ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Topical Recombinant Human Epidermal Growth Factor for Diabetic Foot Ulcers: A Meta-Analysis of Randomized Controlled Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. media.neliti.com [media.neliti.com]
- 10. eism.web.id [eism.web.id]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Role of platelet-derived growth factor in wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. From Growth Factors to Structure: PDGF and TGF‐β in Granulation Tissue Formation. A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Role of TGF-β Receptors in Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Protocol for Constructing a Rat Wound Model of Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Protocol for Constructing a Rat Wound Model of Type 1 Diabetes [jove.com]
- 21. Excision Wound Model in rats [bio-protocol.org]
- 22. A Rat Model of Diabetic Wound Infection for the Evaluation of Topical Antimicrobial Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A review with updated perspectives on in vitro and in vivo wound healing models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Experimental models and methods for cutaneous wound healing assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. In Vivo Evaluation of the Wound Healing Activity of Extracts and Bioactive Constituents of the Marine Isopod Ceratothoa oestroides [mdpi.com]
CAY10583 Versus Endogenous Ligands of BLT2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic compound CAY10583 and the endogenous ligands of the Leukotriene B4 receptor type 2 (BLT2). The data presented herein is curated from peer-reviewed scientific literature to assist researchers in making informed decisions for their experimental designs.
Introduction to BLT2 and its Ligands
The BLT2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including inflammation, wound healing, and cancer progression. Unlike its high-affinity counterpart, BLT1, the BLT2 receptor is considered a low-affinity receptor for its most well-known endogenous ligand, Leukotriene B4 (LTB4). However, subsequent research has identified other endogenous molecules with higher affinity and potent activity at this receptor. This compound is a potent and selective synthetic full agonist of the BLT2 receptor, often utilized as a tool compound in research.
Comparative Analysis of Ligand Potency and Affinity
The following table summarizes the binding affinities (IC₅₀) and functional potencies (EC₅₀) of this compound and the primary endogenous ligands for the human BLT2 receptor. These values are critical for understanding the relative efficacy and potency of each compound in activating the receptor.
| Ligand | Type | IC₅₀ (nM) | EC₅₀ (nM) | Reference(s) |
| This compound | Synthetic Agonist | - | Potent full agonist | [1][2][3][4] |
| 12(S)-HHT | Endogenous Agonist | 2.8 | 19 (Calcium mobilization) | [5] |
| Leukotriene B4 (LTB4) | Endogenous Agonist | 25 | 142 (Calcium mobilization) | [5] |
| 12(S)-HETE | Endogenous Agonist | - | Activates at μM concentrations | [6][7] |
Note: A direct Ki or EC₅₀ value for this compound was not explicitly available in the reviewed literature; however, it is consistently described as a potent and selective full agonist. The IC₅₀ value for a this compound analog was reported as 132 nM for inhibition of LTB4 binding.[8] 12(S)-HETE is recognized as a BLT2 ligand, with evidence suggesting it enhances angiotensin II-induced contractions via BLT2.[9][10] Further studies are needed to determine its precise binding affinity and potency.
BLT2 Receptor Signaling Pathways
Activation of the BLT2 receptor by its agonists initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαi and Gαq G-proteins. This dual coupling leads to the activation of multiple downstream effector pathways, including the inhibition of adenylyl cyclase (via Gαi) and the activation of phospholipase C (PLC) (via Gαq), which in turn leads to calcium mobilization. Further downstream signaling can involve the activation of the Ras/Raf/MEK/ERK pathway and the transcription factor NF-κB, ultimately influencing cellular processes like chemotaxis, proliferation, and cytokine production.[5][11][12][13][14]
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human BLT2 receptor.[2]
-
Membrane preparation from BLT2-expressing cells.
-
Radioligand (e.g., [³H]-LTB4).
-
Test compounds (this compound, 12(S)-HHT, LTB4, 12(S)-HETE).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well filter plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the test compound.
-
To determine non-specific binding, a set of wells should contain the membrane preparation, radioligand, and a high concentration of an unlabeled ligand.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.[15][16][17]
Calcium Mobilization Functional Assay
This cell-based functional assay measures the ability of a ligand to activate the BLT2 receptor and induce an increase in intracellular calcium concentration, a hallmark of Gαq-mediated signaling.
Materials:
-
HEK293 or CHO cells stably expressing the human BLT2 receptor.[5]
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Test compounds (this compound, 12(S)-HHT, LTB4, 12(S)-HETE).
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation).
Procedure:
-
Seed the BLT2-expressing cells into the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period (e.g., 1 hour at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Place the cell plate into the fluorescence plate reader.
-
Measure the baseline fluorescence for a short period.
-
Automatically inject the different concentrations of the test compounds into the wells while continuously monitoring the fluorescence.
-
Record the change in fluorescence intensity over time. The peak fluorescence response is proportional to the increase in intracellular calcium.
-
Analyze the data to generate dose-response curves and determine the EC₅₀ value for each compound.[18][19][20]
Logical Comparison of Ligands
The relationship between this compound and the endogenous ligands with the BLT2 receptor can be visualized as a direct interaction leading to receptor activation and subsequent cellular responses. This compound, as a synthetic agonist, is designed for high potency and selectivity, making it a valuable research tool. The endogenous ligands, with their varying affinities, highlight the complex and nuanced physiological regulation of the BLT2 receptor.
Conclusion
This guide provides a comparative overview of the synthetic agonist this compound and the primary endogenous ligands of the BLT2 receptor. The data indicates that while LTB4 is an endogenous ligand, 12(S)-HHT demonstrates significantly higher affinity and potency at the BLT2 receptor. This compound serves as a potent tool for specifically interrogating BLT2 function. The provided experimental protocols offer a foundation for researchers to design and execute robust assays to further investigate the pharmacology of the BLT2 receptor and its ligands. A thorough understanding of these interactions is essential for the development of novel therapeutics targeting BLT2-mediated pathways.
References
- 1. Discovery of Irbesartan Derivatives as BLT2 Agonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a novel BLT2 antagonist for the treatment of inflammatory airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MACROPHAGE 12(S)-HETE ENHANCES ANGIOTENSIN II-INDUCED CONTRACTION BY A BLT2 AND TP RECEPTOR-MEDIATED MECHANISM IN MURINE ARTERIES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrophage 12(S)-HETE Enhances Angiotensin II-Induced Contraction by a BLT2 (Leukotriene B4 Type-2 Receptor) and TP (Thromboxane Receptor)-Mediated Mechanism in Murine Arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Leukotriene B4 receptor 2 - Wikipedia [en.wikipedia.org]
- 14. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Pro-Migratory Effects of CAY10583: A Comparative Guide
This guide provides a comprehensive comparison of CAY10583, a synthetic agonist of the Leukotriene B4 receptor type 2 (BLT2), with other modulators of cell migration. The data presented here is intended for researchers, scientists, and drug development professionals interested in the mechanisms of cell motility and the therapeutic potential of targeting the BLT2 and other migration-related signaling pathways.
Executive Summary
This compound has demonstrated significant pro-migratory effects in various cell types, primarily through the activation of the BLT2 receptor. This guide compares the performance of this compound with an endogenous BLT2 agonist (12-HHT), a BLT2 antagonist (LY255283), and an antagonist of a different G-protein coupled receptor involved in cell migration, the Sphingosine-1-Phosphate Receptor 2 (S1P2) antagonist, JTE-013. The comparative data highlights the distinct mechanisms and potencies of these compounds in modulating cell migration.
Data Presentation: Quantitative Comparison of Pro-Migratory Effects
The following table summarizes the quantitative data from key experiments investigating the effects of this compound and its alternatives on cell migration.
| Compound | Target Receptor | Effect on Migration | Cell Type | Assay Type | Key Quantitative Data |
| This compound | BLT2 (Agonist) | Pro-migratory | 16HBE (bronchial epithelial cells) | Scratch Assay | Enhanced wound closure (specific percentage not detailed in the provided abstract) |
| Pro-migratory | Keratinocytes | Scratch Assay | 75.95 ± 4.09% wound closure (vs. 49.69 ± 4.49% for control) | ||
| 12-HHT | BLT2 (Agonist) | Pro-migratory | 16HBE (bronchial epithelial cells) | Scratch Assay | Enhanced wound closure (specific percentage not detailed in the provided abstract) |
| LY255283 | BLT2 (Antagonist) | Anti-migratory | 16HBE (bronchial epithelial cells) | Scratch Assay | Reversed the pro-migratory effects of BLT2 overexpression |
| Anti-migratory | Macrophages | Transwell Migration | Reduced macrophage migration | ||
| JTE-013 | S1P2 (Antagonist) | Pro-migratory (in some contexts) | Human umbilical vein endothelial cells | Not specified | Augmented S1P-induced angiogenesis (which involves cell migration) |
| Pro-migratory (in some contexts) | Murine bone marrow stromal cells | Not specified | Promoted osteogenesis, which can involve cell migration |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Scratch (Wound Healing) Assay
This assay is used to study collective cell migration in two dimensions.
-
Cell Seeding: Plate cells (e.g., keratinocytes, 16HBE) in a multi-well plate and grow to confluence.
-
Creating the "Wound": A sterile pipette tip or a specialized scratch tool is used to create a uniform, cell-free gap in the monolayer.
-
Treatment: The culture medium is replaced with fresh medium containing the test compound (e.g., this compound, 12-HHT, LY255283) or vehicle control.
-
Image Acquisition: The "wound" area is imaged at time zero and at subsequent time points (e.g., every 6 or 12 hours) using a microscope with a camera.
-
Data Analysis: The area of the cell-free gap is measured at each time point using image analysis software. The percentage of wound closure is calculated as: ((Initial Area - Area at time T) / Initial Area) * 100
Transwell Migration (Boyden Chamber) Assay
This assay assesses the chemotactic response of individual cells to a chemoattractant.
-
Chamber Setup: A transwell insert with a porous membrane (e.g., 8 µm pores) is placed in a well of a companion plate.
-
Chemoattractant: The lower chamber is filled with medium containing the chemoattractant (or test compound).
-
Cell Seeding: A suspension of cells (e.g., macrophages) is added to the upper chamber of the transwell insert.
-
Incubation: The plate is incubated for a specific period (e.g., 4-24 hours) to allow cells to migrate through the pores towards the chemoattractant.
-
Quantification:
-
Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
The number of migrated cells is counted in several microscopic fields, or the stain is eluted and quantified by measuring its absorbance.
-
Signaling Pathways and Visualizations
This compound-Induced Pro-Migratory Signaling Pathway
Activation of the BLT2 receptor by this compound initiates a signaling cascade that promotes cell migration. In keratinocytes, this involves the upregulation of growth factors that act in an autocrine or paracrine manner to stimulate cell movement.
Caption: this compound/BLT2 signaling pathway promoting cell migration.
Comparison of BLT2 and S1P2 Signaling in Cell Migration
The BLT2 and S1P2 receptors often have opposing effects on cell migration, mediated by distinct downstream signaling pathways.
Caption: Opposing effects of BLT2 and S1P2 signaling on cell migration.
Experimental Workflow for Validating Pro-Migratory Effects
The following diagram illustrates a typical workflow for validating the pro-migratory effects of a compound like this compound.
Caption: Workflow for validating pro-migratory compound effects.
Comparative Analysis of CAY10583 Cross-Reactivity with Other G Protein-Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of CAY10583, a known potent and selective agonist for the leukotriene B4 receptor 2 (BLT2), with other G protein-coupled receptors (GPCRs). The information is compiled from available experimental data to assist researchers in evaluating its suitability for their studies.
Summary of Cross-Reactivity Data
| Off-Target Receptor | Assay Type | Species | Result | Reference |
| BLT1 | Radioligand Binding Assay | Not Specified | No displacement of [3H]-LTB4 at concentrations >1 µM | [1] |
| BLT1 | Functional Assay (IP-One) | Not Specified | Tested for off-target activity | [2] |
| AT1 | Functional Assay (IP-One) | Not Specified | Tested for off-target activity | [2] |
Experimental Methodologies
The primary functional assay format used to assess the off-target effects of this compound on Gq-coupled GPCRs, such as BLT1 and AT1, is the IP-One assay. This assay quantifies the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of the Gq signaling cascade.
IP-One Functional Assay Protocol
The IP-One assay is a homogeneous time-resolved fluorescence resonance energy transfer (HTRF) immunoassay.[3][4][5]
Principle: Activation of a Gq-coupled GPCR leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 is rapidly metabolized to inositol bisphosphate (IP2) and then to IP1. The inclusion of lithium chloride (LiCl) in the assay buffer inhibits the degradation of IP1, leading to its accumulation. The assay then measures the amount of accumulated IP1, which is directly proportional to the activation of the Gq-coupled receptor.
Generalized Protocol:
-
Cell Culture: Cells stably or transiently expressing the GPCR of interest are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded into 384-well plates and allowed to adhere overnight.
-
Compound Addition: The test compound (e.g., this compound) and a reference agonist for the specific receptor are added to the cells. For antagonist mode, cells are pre-incubated with the test compound before the addition of the reference agonist.
-
Stimulation: Cells are incubated with the compounds for a defined period to allow for receptor activation and IP1 accumulation.
-
Lysis and Detection: A lysis buffer containing the HTRF reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor) is added to the wells.
-
Incubation: The plate is incubated at room temperature to allow for the immunoassay to reach equilibrium.
-
Signal Detection: The fluorescence signal is read on an HTRF-compatible plate reader. The signal is inversely proportional to the concentration of IP1 produced by the cells.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and procedures involved, the following diagrams have been generated using the DOT language.
Conclusion
Based on the available data, this compound demonstrates high selectivity for the BLT2 receptor over the BLT1 receptor in binding assays. Functional off-target assessments have been performed on BLT1 and AT1 receptors, though detailed quantitative results of these specific tests on this compound are not widely published. For a comprehensive understanding of its off-target profile, further screening of this compound against a broad panel of GPCRs would be necessary. The IP-One assay serves as a robust method for evaluating the activity of compounds on Gq-coupled GPCRs and is a suitable platform for such cross-reactivity studies. Researchers should consider the limited scope of the current publicly available cross-reactivity data when designing experiments and interpreting results involving this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Discovery of Irbesartan Derivatives as BLT2 Agonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]
- 4. resources.revvity.com [resources.revvity.com]
- 5. bmglabtech.com [bmglabtech.com]
comparing CAY10583 with newly developed BLT2 agonists
A Comparative Guide to CAY10583 and Newly Developed BLT2 Agonists
The leukotriene B4 receptor 2 (BLT2) has emerged as a promising therapeutic target for a variety of conditions, including diabetic wound healing and the healing of intestinal lesions.[1][2][3] As a G-protein coupled receptor (GPCR), its activation triggers downstream signaling pathways that can promote cellular processes like migration and proliferation. This compound is a well-established potent and selective full agonist for BLT2.[4][5][6] Recently, new BLT2 agonists have been identified through virtual screening of repurposing libraries, including the approved drug Irbesartan and its more potent derivatives.[1][2] This guide provides an objective comparison between this compound and these newly developed BLT2 agonists, supported by experimental data.
BLT2 is a low-affinity receptor for leukotriene B4 (LTB4) and other lipid mediators.[7][8][9] Upon activation by an agonist, BLT2 couples to G-proteins, initiating intracellular signaling cascades. This can lead to various cellular responses, including calcium mobilization and the activation of the ERK (extracellular signal-regulated kinase) pathway.[6] The activation of these pathways is crucial for the therapeutic effects observed, such as enhanced cell migration and proliferation.[1][10] Molecular modeling studies suggest that the interaction with specific residues, such as Tyr271 in the sixth transmembrane domain (TM6), is a key trigger for BLT2 activation.[11][12]
References
- 1. Discovery of Irbesartan Derivatives as BLT2 Agonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development and Characterization of a Fluorescent Ligand for Leukotriene B4 Receptor 2 in Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Two distinct forms of human BLT2: long-form and short-form BLT2 [frontiersin.org]
- 9. Therapeutic target of leukotriene B4 receptors, BLT1 and BLT2: Insights from basic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. Elucidation of Mechanism for Ligand Efficacy at Leukotriene B4 Receptor 2 (BLT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elucidation of Mechanism for Ligand Efficacy at Leukotriene B4 Receptor 2 (BLT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CAY10583: A Procedural Guide
For researchers and scientists handling CAY10583, a potent and selective BLT2 agonist, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is typically provided by the supplier directly to the purchasing institution, this guide offers a comprehensive overview of best practices for the disposal of similar laboratory research chemicals.
Important Notice: The following procedures are based on general laboratory safety protocols and information from Safety Data Sheets for similar chemical compounds. It is imperative to consult the official this compound Safety Data Sheet provided to your institution and to adhere to your organization's specific environmental health and safety (EHS) guidelines.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate personal protective equipment.
| PPE Category | Specification |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) |
| Eye Protection | Safety glasses with side shields or goggles |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Handling Precautions:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not ingest or inhale.
-
Wash hands thoroughly after handling.
II. Step-by-Step Disposal Procedure
The proper disposal of this compound, a solid organic compound, involves a systematic approach to waste segregation and containment.
-
Waste Identification and Segregation:
-
This compound waste should be classified as chemical waste.
-
Do not mix with general laboratory trash or pour down the drain.
-
Segregate solid waste from liquid waste.
-
-
Solid Waste Disposal:
-
Collect unused this compound powder and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).
-
Ensure the container is kept closed when not in use.
-
-
Liquid Waste Disposal (for solutions of this compound):
-
If this compound has been dissolved in a solvent, the entire solution is considered hazardous waste.
-
Collect the liquid waste in a separate, labeled, and sealed container.
-
The waste container label must clearly identify the contents, including the name of the chemical (this compound) and the solvent used.
-
Do not mix incompatible solvents in the same waste container.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any other components of the waste stream.
-
Store the waste containers in a designated, secure area, away from general laboratory traffic and incompatible materials, pending pickup by your institution's EHS department.
-
-
EHS Pickup and Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow their specific procedures for waste manifest documentation and handover.
-
Final disposal will be carried out by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.
-
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Essential Safety and Operational Guide for Handling CAY10583
For researchers, scientists, and drug development professionals, this guide provides immediate, essential safety and logistical information for handling the potent and selective BLT2 agonist, CAY10583. Note that a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing; therefore, the following guidance is based on general laboratory safety principles for handling research chemicals of unknown toxicity and information for structurally related compounds. It is imperative to obtain the official SDS from your supplier for comprehensive safety information.
Immediate Safety and Handling Precautions
This compound is a research chemical and should be handled with care. Assume the compound is hazardous. Direct contact with the skin, eyes, and respiratory tract should be avoided.
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects against spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes inhalation exposure. |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Parameter | Recommendation |
| Short-term Storage | 0 - 4°C (days to weeks) |
| Long-term Storage | -20°C (months to years)[1] |
| Shipping Condition | Shipped at ambient temperature as a non-hazardous chemical.[1] |
| Shelf Life | Greater than 2 years if stored properly.[1] |
| Appearance | Solid powder.[1] |
Operational Plan: Preparation of Stock Solutions
This compound is soluble in DMSO.[1] When preparing stock solutions, it is recommended to work in a chemical fume hood to avoid inhalation of the powder or aerosols.
Example Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Ensure all necessary PPE is worn.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
In a chemical fume hood, add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex or sonicate the solution until the compound is fully dissolved.
-
Store the stock solution at -20°C for long-term use.[1]
Disposal Plan
As a research chemical with unknown long-term environmental effects, this compound and any contaminated materials should be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and chemically resistant hazardous waste container.
-
Disposal Vendor: Follow your institution's guidelines for the disposal of chemical waste through an approved vendor. Do not dispose of this compound down the drain.
Emergency Procedures
In the event of exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
